pep2-SVKE
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H89N13O20 |
|---|---|
Molecular Weight |
1300.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1 |
InChI Key |
AHURAWWDQDDHNP-OIKDQGPWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Appearance |
White lyophilised solid |
Purity |
>98 % |
sequence |
YNVYGIESVKE |
storage |
-20°C |
Origin of Product |
United States |
Foundational & Exploratory
The Function of pep2-SVKE: A Technical Guide for Neurobiology Researchers
An In-depth Technical Guide on the Core Functions and Experimental Applications of pep2-SVKE and its Active Analogue, pep2-SVKI
Audience: Researchers, scientists, and drug development professionals in the field of neurobiology and pharmacology.
Introduction
In the intricate landscape of synaptic plasticity, the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors plays a pivotal role in the mechanisms underlying learning and memory. A key process in this regulation is the activity-dependent internalization of AMPA receptors, a cellular event that leads to long-term depression (LTD), a persistent decrease in synaptic strength. The peptide this compound, and its active counterpart pep2-SVKI, are crucial tools for dissecting the molecular machinery governing this process. This technical guide provides a comprehensive overview of the function of this compound, primarily as an inactive control, by detailing the mechanism of action of its active analogue, pep2-SVKI, and outlining experimental protocols for their use in studying AMPA receptor trafficking and synaptic plasticity.
Core Concepts: AMPA Receptor Trafficking and Long-Term Depression
The C-terminal domain of the GluA2 subunit of AMPA receptors is a critical hub for protein-protein interactions that dictate the receptor's stability at the postsynaptic membrane. Specifically, the terminal amino acid sequence -SVKI is a binding motif for proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, such as the glutamate receptor-interacting protein (GRIP), AMPA receptor-binding protein (ABP), and protein interacting with C kinase 1 (PICK1). These interactions are fundamental for the anchoring of GluA2-containing AMPA receptors at the synapse.
The induction of LTD, often triggered by low-frequency stimulation or the activation of N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs), leads to a cascade of signaling events that disrupt these interactions.[1] This disruption facilitates the clathrin-mediated endocytosis of AMPA receptors, resulting in a reduction of synaptic strength.
The Role of pep2-SVKI and this compound
pep2-SVKI is a synthetic peptide corresponding to the last ten amino acids of the C-terminus of the GluA2 subunit (sequence: YNVYGIESVKI).[2][3][4] Its primary function is to act as a competitive inhibitor, disrupting the binding of the GluA2 C-terminus to PDZ domain-containing proteins like GRIP, ABP, and PICK1.[2][3][4] By doing so, pep2-SVKI effectively prevents the internalization of AMPA receptors and, consequently, blocks the induction of LTD.[2][3][4] This makes it an invaluable tool for investigating the molecular mechanisms of synaptic depression.
This compound , in contrast, is an inactive control peptide. Its sequence is identical to pep2-SVKI except for the substitution of the C-terminal isoleucine (I) with a glutamic acid (E) (sequence: YNVYGIESVKE). This single amino acid change is sufficient to abolish its ability to bind to the relevant PDZ domains.[5] Therefore, the primary function of this compound is to be used in parallel with pep2-SVKI in experiments to demonstrate that the observed effects of pep2-SVKI are due to its specific disruption of the GluA2-PDZ protein interaction and not a consequence of non-specific peptide effects.
Quantitative Data Summary
The following table summarizes the key molecular and biological properties of pep2-SVKI and this compound.
| Parameter | pep2-SVKI | This compound | Reference |
| Molecular Weight | 1284.47 g/mol | 1300.43 g/mol | [2] |
| Amino Acid Sequence | YNVYGIESVKI | YNVYGIESVKE | [2] |
| Biological Activity | Inhibits GluA2-PDZ protein interactions, blocks LTD | Inactive control | [2] |
| Solubility | Soluble to 1 mg/ml in water | Soluble to 1 mg/ml in 67% acetic acid | [2] |
Signaling Pathways and Experimental Workflows
AMPA Receptor Internalization Signaling Pathway
The following diagram illustrates the signaling pathway leading to AMPA receptor internalization during LTD and the inhibitory action of pep2-SVKI.
Caption: AMPA Receptor internalization pathway and the inhibitory action of pep2-SVKI.
Experimental Workflow for Investigating LTD
This diagram outlines a typical experimental workflow to assess the effect of pep2-SVKI and this compound on the induction of LTD in neuronal cultures or brain slices.
Caption: Experimental workflow for studying LTD with pep2-SVKI and this compound.
Experimental Protocols
The following provides a generalized protocol for inducing and measuring LTD in hippocampal slices, incorporating the use of pep2-SVKI and this compound. Specific parameters may need to be optimized for different preparations and experimental setups.
Hippocampal Slice Preparation
-
Anesthetize and decapitate an adult rodent according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
Peptide Application
-
Prepare stock solutions of pep2-SVKI and this compound in their respective recommended solvents (water for pep2-SVKI, 67% acetic acid for this compound) and dilute to the final desired concentration in aCSF. A vehicle control group containing the solvent should also be prepared.
-
After establishing a stable baseline, switch the perfusion to aCSF containing either vehicle, pep2-SVKI (e.g., 10 µM), or this compound (e.g., 10 µM).
-
Continue to record baseline activity for another 20-30 minutes during peptide perfusion to ensure the peptide has entered the tissue and is not having an acute effect on baseline transmission.
LTD Induction
-
Induce LTD by applying a low-frequency stimulation (LFS) protocol. A common protocol is 900 pulses delivered at 1 Hz.[6][7]
-
Alternative protocols, such as paired-pulse low-frequency stimulation (PP-LFS), may also be used.
Post-LTD Recording and Analysis
-
Immediately following the LFS protocol, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes.
-
For data analysis, normalize the fEPSP slope to the average slope during the pre-LTD baseline period.
-
Compare the magnitude of depression 50-60 minutes post-LFS across the different experimental groups (vehicle, pep2-SVKI, this compound). A significant reduction in the depression of the fEPSP slope in the pep2-SVKI group compared to the vehicle and this compound groups indicates a successful blockade of LTD.
Conclusion
This compound serves a critical, albeit passive, role in the study of synaptic plasticity. Its function as an inactive control is indispensable for validating the specific inhibitory effects of pep2-SVKI on the interaction between the GluA2 AMPA receptor subunit and its PDZ domain-containing binding partners. The combined use of these peptides provides a robust experimental paradigm to investigate the molecular underpinnings of AMPA receptor trafficking and its role in long-term depression. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these powerful tools in their exploration of the dynamic molecular processes that govern learning and memory.
References
- 1. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]
- 2. pep2-SVKI (CAS 328944-75-8): R&D Systems [rndsystems.com]
- 3. pep2-SVKI | TargetMol [targetmol.com]
- 4. pep2-SVKI | CAS 328944-75-8 | Tocris Bioscience [tocris.com]
- 5. Proteins interactions implicated in AMPA receptor trafficking: a clear destination and an improving route map - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of different induction protocols to elicit long-term depression (LTD) in the rat visual cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Susceptibility to Induction of Long-Term Depression and Long-Term Potentiation Reversal during Aging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of pep2-SVKE
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of pep2-SVKE, a critical tool in neuroscience research. While initially cataloged by some vendors with ambiguous functions, the scientific literature firmly establishes this compound as the inactive control peptide for its active counterpart, pep2-SVKI. The primary utility and, therefore, the "mechanism of action" of this compound is to serve as a negative control in experiments designed to probe the role of AMPA receptor trafficking in synaptic plasticity. This guide will elucidate the mechanism of the active peptide, pep2-SVKI, to provide a clear context for the inactive nature of this compound, present relevant data in a structured format, detail experimental protocols where it is used, and provide visualizations of the key signaling pathways and experimental workflows.
Introduction: Defining this compound
This compound is a synthetic peptide whose significance is defined by its relationship to pep2-SVKI, an inhibitor peptide that corresponds to the last ten amino acids of the C-terminus of the GluA2 subunit of the AMPA receptor.[1][2] Pep2-SVKI is instrumental in studying the mechanisms of synaptic plasticity, specifically long-term depression (LTD). This compound differs from the active peptide by a single amino acid substitution (Isoleucine to Glutamic acid), which renders it unable to perform the inhibitory functions of pep2-SVKI.[3][4] Its primary role in research is to confirm that the effects observed with pep2-SVKI are due to the specific inhibition of the targeted protein-protein interaction and not some non-specific peptide effect.
The Core Mechanism: AMPA Receptor Trafficking and Synaptic Plasticity
The strength of synaptic connections in the brain is not static; it is dynamically modulated in response to neural activity. This phenomenon, known as synaptic plasticity, is fundamental to learning and memory. Two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a strengthening of synapses, and Long-Term Depression (LTD), a weakening of synapses.
A key mechanism underlying synaptic plasticity is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The number of AMPA receptors at the synapse directly correlates with the strength of that synapse. LTD is often associated with the removal, or internalization, of AMPA receptors from the synaptic membrane. This internalization is a tightly regulated process involving the interaction of the C-terminal tail of AMPA receptor subunits, particularly GluA2, with a network of scaffolding proteins.
Mechanism of Action: The Active Peptide, pep2-SVKI
To understand the role of this compound, one must first understand the mechanism of pep2-SVKI. The C-terminus of the GluA2 subunit contains a PDZ-binding motif. PDZ domains are common structural domains in signaling proteins that are responsible for protein-protein interactions. Scaffolding proteins containing PDZ domains, such as G lutamate R eceptor I nteracting P rotein (GRIP), A MPA Receptor B inding P rotein (ABP), and P rotein I nteracting with C K inase 1 (PICK1), bind to this motif on GluA2.[1][2][5] This interaction is crucial for the stabilization and internalization of GluA2-containing AMPA receptors.
Pep2-SVKI is a peptide with the sequence YNVYGIESVKI, mimicking this C-terminal tail of GluA2.[1] When introduced into a neuron, it acts as a competitive inhibitor, disrupting the binding of GluA2 to GRIP, ABP, and PICK1.[1][2][5] By preventing this interaction, pep2-SVKI blocks the internalization of AMPA receptors, which in turn increases the amplitude of AMPA receptor-mediated currents and blocks the induction of LTD.[1][3][5]
The Inactive Control: The Role of this compound
This compound has the sequence YNVYGIESVKE.[4] The critical difference is the substitution of the second to last amino acid from Isoleucine (I), a hydrophobic amino acid, to Glutamic acid (E), a negatively charged amino acid. This single change is sufficient to abolish the peptide's ability to bind to the PDZ domains of GRIP, ABP, and PICK1.
Therefore, the "mechanism of action" of this compound is its inability to interfere with the GluA2-scaffolding protein interaction. When used in an experiment alongside pep2-SVKI, it demonstrates that the observed physiological effects (e.g., blockage of LTD) are a direct result of the specific disruption of the GluA2-PDZ interaction, as the inactive peptide has no effect.[3]
Data Presentation
The following tables summarize the key properties of pep2-SVKI and this compound for direct comparison.
Table 1: Peptide Properties
| Property | pep2-SVKI (Active Peptide) | This compound (Inactive Control) | Reference(s) |
| Sequence | Y-N-V-Y-G-I-E-S-V-K-I | Y-N-V-Y-G-I-E-S-V-K-E | [1],[4] |
| CAS Number | 328944-75-8 | 1315378-76-7 | [1],[4] |
| Molecular Formula | C₆₀H₉₃N₁₃O₁₈ | C₅₉H₈₉N₁₃O₂₀ | [1],[4] |
| Molecular Weight | 1284.47 g/mol | 1300.43 g/mol | [1],[4] |
Table 2: Functional Comparison
| Function | pep2-SVKI (Active Peptide) | This compound (Inactive Control) | Reference(s) |
| Binding to GRIP/ABP/PICK1 | Yes | No | [5],[3] |
| Effect on AMPA-R Internalization | Blocks Internalization | No Effect | [3],[6] |
| Effect on LTD | Blocks LTD | No Effect | [5],[1] |
| Effect on AMPA-R Currents | Increases Amplitude | No Effect | [5],[2] |
Experimental Protocols
This compound is used as a control in a variety of experimental paradigms. Below is a generalized protocol for an electrophysiology experiment designed to test the role of GluA2-dependent AMPA receptor internalization in LTD.
Objective: To determine if LTD in hippocampal CA1 neurons is dependent on the interaction of GluA2 with PDZ domain-containing proteins.
Materials:
-
Hippocampal brain slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording pipettes filled with intracellular solution.
-
Pep2-SVKI (experimental peptide).
-
This compound (control peptide).
-
Stimulating and recording electrodes.
-
Electrophysiology rig (amplifier, digitizer, etc.).
-
LTD induction stimulus protocol (e.g., low-frequency stimulation, LFS, 1 Hz for 15 minutes).
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated aCSF.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
The intracellular solution in the recording pipette will contain either the active peptide, pep2-SVKI (e.g., at 50 µM), or the inactive control peptide, this compound (at the same concentration). A third group with no peptide can also be included.
-
Allow the peptide to diffuse into the cell for a baseline period (e.g., 15-20 minutes).
-
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collateral afferents. A stable baseline should be established for at least 20 minutes.
-
LTD Induction: Apply an LTD-inducing stimulus, such as LFS (1 Hz for 15 minutes).
-
Post-Induction Recording: Continue to record EPSCs for at least 60 minutes following the LTD induction protocol.
-
Data Analysis:
-
Normalize the amplitude of the EPSCs to the pre-LTD baseline.
-
Compare the degree of depression in the three groups: no peptide, this compound, and pep2-SVKI.
-
Expected Outcome: The "no peptide" and "this compound" groups should show a significant depression of the EPSC amplitude, indicative of successful LTD. The "pep2-SVKI" group should show little to no depression, indicating that blocking the GluA2-PDZ interaction prevents LTD. The lack of effect in the this compound group confirms the specificity of the pep2-SVKI peptide.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: AMPA Receptor Internalization Pathway in LTD.
Caption: Comparative binding mechanism of pep2-SVKI and this compound.
Experimental Workflow Diagram
Caption: Generalized workflow for an LTD experiment using control peptides.
Conclusion
This compound is a vital reagent in the field of neuroscience for the study of synaptic plasticity. Its mechanism of action is defined by its inaction—it serves as a specific and reliable negative control for the active peptide, pep2-SVKI. By using this compound in parallel with pep2-SVKI, researchers can confidently attribute observed effects, such as the blockage of long-term depression, to the specific disruption of the interaction between the GluA2 AMPA receptor subunit and its postsynaptic scaffolding partners. This ensures the validity and specificity of findings related to the molecular mechanisms of learning and memory.
References
- 1. pep2-SVKI (CAS 328944-75-8): R&D Systems [rndsystems.com]
- 2. pep2-SVKI | TargetMol [targetmol.com]
- 3. Antibodies Against the NH2-Terminus of the GluA Subunits Affect the AMPA-Evoked Releasing Activity: The Role of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CAS 1315378-76-7): R&D Systems [rndsystems.com]
- 5. pep2-SVKI (1597) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. pep2-SVKI acetate | GluR | TargetMol [targetmol.com]
An In-depth Technical Guide to the Structure and Sequence of pep2-SVKE
For Researchers, Scientists, and Drug Development Professionals
Abstract
pep2-SVKE is a synthetic peptide widely utilized in neuroscience research as a crucial negative control for studies investigating the trafficking and regulation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This technical guide provides a comprehensive overview of the structure, sequence, and function of this compound. It details its relationship with its active analog, pep2-SVKI, and its role in the context of the GluA2 AMPA receptor subunit and its interaction with PDZ domain-containing proteins. This document also includes a detailed, generalized protocol for its synthesis, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.
Structure and Sequence of this compound
This compound is a decapeptide with the amino acid sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ser-Val-Lys-Glu (YNVYGIESVKE). The key feature of this compound lies in its C-terminal residue, glutamic acid (E). This distinguishes it from its active counterpart, pep2-SVKI, which terminates with lysine (K). This single amino acid substitution is responsible for the functional inactivation of the peptide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | YNVYGIESVKE |
| Molecular Formula | C₅₉H₈₉N₁₃O₂₀ |
| Molecular Weight | 1300.43 g/mol |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
| CAS Number | 1315378-76-7 |
Mechanism of Action (Inaction)
This compound serves as an inactive control peptide because it fails to disrupt the crucial protein-protein interactions that regulate the trafficking of AMPA receptors. Specifically, it does not bind to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains of scaffolding proteins such as Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase 1 (PICK1).
The active analog, pep2-SVKI, mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor and competitively inhibits the binding of GluA2 to these PDZ domain-containing proteins. This disruption leads to alterations in AMPA receptor localization and function, including an increase in the amplitude of AMPA receptor-mediated currents and the blockade of long-term depression (LTD).
In contrast, the C-terminal glutamic acid of this compound prevents its binding to the PDZ domains of GRIP, ABP, and PICK1. Consequently, it does not interfere with the endogenous interactions between GluA2 and these scaffolding proteins, resulting in no effect on AMPA receptor trafficking or synaptic plasticity.
Quantitative Data
Table 2: Summary of Biological Activity of this compound
| Experiment | Observation | Conclusion |
| AMPA/NMDA Ratio in Hippocampal Neurons | No significant change observed. | Does not alter basal synaptic transmission. |
| Rectification of AMPA Receptor Currents | No significant change observed. | Does not alter the subunit composition of synaptic AMPA receptors. |
| Binding to GRIP, ABP, and PICK1 PDZ domains | Does not block the interaction of GluA2 with these proteins. | Inactive as a competitive inhibitor for these PDZ domain interactions. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following is a generalized protocol for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method for solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or a suitable equivalent for a C-terminal amide, though this compound has a C-terminal carboxylic acid, so a Wang or similar resin is appropriate if a C-terminal acid is desired. For this protocol, we will assume a C-terminal carboxylic acid and the use of a Wang resin).
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH.
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.
-
Ether (cold).
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Loading:
-
Couple Fmoc-Glu(OtBu)-OH to the resin using a suitable activation method (e.g., with HBTU/DIPEA).
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with HBTU/DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Repeat this deprotection-coupling-wash cycle for each subsequent amino acid in the sequence (Val, Ser, Glu, Ile, Gly, Tyr, Val, Asn, Tyr).
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described above.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Visualizations
Signaling Pathway of AMPA Receptor Trafficking
The Role of pep2-SVKE in Elucidating AMPA Receptor Trafficking: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of the peptide pep2-SVKE in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking and its role in synaptic plasticity. By functioning as a critical negative control, this compound has been instrumental in validating the specific molecular interactions that govern the dynamic movement of AMPA receptors at the synapse.
Core Concepts: AMPA Receptors and Synaptic Plasticity
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their dynamic trafficking into and out of the postsynaptic membrane is a fundamental mechanism underlying synaptic plasticity, the process by which the strength of a synapse is modified. Two well-studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission, and long-term depression (LTD), a long-lasting reduction in synaptic strength. The number of AMPA receptors at the synapse directly correlates with synaptic strength.
The subunit composition of AMPA receptors, which are tetramers assembled from GluA1-4 subunits, dictates their functional properties. Of particular importance is the GluA2 subunit, which renders the receptor impermeable to calcium and plays a crucial role in its trafficking and stabilization at the synapse. The intracellular C-terminal domain of the GluA2 subunit interacts with a host of scaffolding and trafficking proteins, making this region a key regulatory hub for synaptic plasticity.
The GluA2 C-Terminus and its Protein Interactors
The C-terminal tail of the GluA2 subunit contains specific motifs that mediate interactions with several key intracellular proteins. These interactions are critical for the regulated endocytosis (removal from the synapse) and exocytosis (insertion into the synapse) of AMPA receptors.
-
PDZ Domain-Containing Proteins: A primary interaction occurs via a C-terminal PDZ-binding motif. This allows GluA2 to bind to proteins such as:
-
GRIP (Glutamate Receptor Interacting Protein) and ABP (AMPA Receptor Binding Protein): These proteins are thought to anchor AMPA receptors at the postsynaptic density.
-
PICK1 (Protein Interacting with C Kinase 1): PICK1 is implicated in the internalization of GluA2-containing AMPA receptors, a key step in the expression of LTD.
-
-
NSF (N-ethylmaleimide-sensitive fusion protein): This ATPase interacts with the GluA2 C-terminus at a site distinct from the PDZ-binding motif. The NSF-GluA2 interaction is essential for maintaining the surface expression of AMPA receptors at the synapse. Disruption of this interaction leads to a rundown of synaptic currents.
-
AP2 (Adaptor Protein 2): This clathrin adaptor complex is a core component of the endocytic machinery. It binds to a region on the GluA2 C-terminus that overlaps with the NSF binding site and is required for NMDA receptor-induced internalization of AMPA receptors during LTD.
This compound: The Inactive Control
To investigate the specific roles of these protein-protein interactions, researchers utilize synthetic peptides that can competitively inhibit these binding events.
-
pep2-SVKI (Sequence: YNVYGIESVKI): This peptide corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit. By mimicking this sequence, pep2-SVKI effectively disrupts the binding of GluA2 to PDZ domain-containing proteins like GRIP, ABP, and PICK1. This disruption has been shown to block the induction of LTD and increase the amplitude of AMPA receptor-mediated currents.
-
This compound (Sequence: YNVYGIESVKE): This peptide is the critical inactive control for pep2-SVKI. It features a single amino acid substitution, where the C-terminal Isoleucine (I) is replaced with a Glutamic acid (E). This seemingly minor change is sufficient to abolish the peptide's ability to bind to the relevant PDZ domains. Therefore, any biological effect observed with pep2-SVKI but not with this compound can be confidently attributed to the specific disruption of the GluA2-PDZ interaction.
The use of this compound is essential to rule out non-specific effects that could arise from the introduction of a peptide into a cell, such as changes in osmotic pressure or unintended interactions with other cellular components.
Data Presentation: Quantitative Comparison of Active vs. Control Peptides
The following tables summarize quantitative data from key studies that have utilized this compound as a negative control to validate the effects of active peptides targeting the GluA2 C-terminus.
| Experiment | Condition | Parameter Measured | Result | Significance | Reference |
| Hippocampal Synaptic Plasticity | Control (no peptide) | AMPA/NMDA Ratio | Baseline | N/A | |
| Expression of pep2-SVKI | AMPA/NMDA Ratio | Reduction | p < 0.05 | ||
| Expression of pep2-EVKI | AMPA/NMDA Ratio | Reduction | p < 0.05 | ||
| Expression of this compound | AMPA/NMDA Ratio | No significant change | N/S | ||
| Presynaptic AMPA Autoreceptor Function | (S)AMPA-evoked [³H]D-Asp release | Control | Baseline | N/A | |
| Entrapment with pep2-SVKI | (S)AMPA-evoked [³H]D-Asp release | Significant Increase | p < 0.05 | ||
| Entrapment with this compound | (S)AMPA-evoked [³H]D-Asp release | No significant change | N/S | ||
| Cocaine Seeking Behavior | Reinstatement Test (Saline vehicle) | Active Lever Presses | 89.5 ± 18.56 | N/A | |
| Microinjection of Pep2-EVKI | Active Lever Presses | 32.0 ± 13.51 | p < 0.0333 | ||
| Microinjection of this compound | Active Lever Presses | No significant effect reported | N/S |
Table 1: Summary of quantitative data from studies using this compound as a control. Note: pep2-EVKI is another active peptide that selectively blocks PICK1-GluA2 interactions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these peptides in research. Below are generalized protocols for key experiments cited in the literature.
Peptide Synthesis and Preparation
-
Synthesis: Peptides such as this compound and pep2-SVKI are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: Following synthesis, the crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity (>95%).
-
Characterization: The identity and purity of the final peptide product are confirmed using techniques like mass spectrometry (MS).
-
Solubilization and Storage: Peptides are typically dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to prevent degradation.
-
Membrane Permeability: For intracellular delivery in vivo or in slice preparations, peptides are often conjugated to a cell-penetrating peptide, such as a modified tetrapeptide (Trp-d-Arg-Phe-Lys), to facilitate translocation across the cell membrane.
Intracellular Peptide Delivery
-
For Cultured Neurons: Peptides are typically included in the recording pipette solution for whole-cell patch-clamp recordings. The peptide then diffuses from the pipette into the cell. A concentration of 10-100 µM is commonly used.
-
For Brain Slices: Viral expression of the peptide sequence can be used for long-term expression in specific neuronal populations.
-
For In Vivo Studies: Peptides, rendered membrane-permeable, are dissolved in a sterile saline solution and delivered directly into the brain region of interest (e.g., the nucleus accumbens) via stereotaxic microinjection. A typical injection might involve 5 µg of peptide in a 0.5 µl volume.
Electrophysiology for Synaptic Plasticity
-
Preparation: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from rodents.
-
Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals.
-
Peptide Infusion: If using pipette delivery, allow the peptide (e.g., this compound or pep2-SVKI) to diffuse into the cell for 15-20 minutes before plasticity induction.
-
LTD Induction: Induce LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 1-3 Hz for 10-15 minutes) while holding the postsynaptic neuron at a depolarized potential.
-
Post-Induction Recording: Continue to record EPSCs for at least 60 minutes post-LFS to determine the magnitude and stability of LTD.
-
Analysis: Compare the magnitude of depression in cells infused with this compound versus those infused with the active peptide. The AMPA/NMDA ratio can be calculated by measuring the peak amplitude of the AMPA receptor-mediated current at -70 mV and the NMDA receptor-mediated current at +40 mV.
Biochemical Pull-Down Assay
-
Lysate Preparation: Prepare lysates from cultured cells or brain tissue expressing the relevant proteins (e.g., GST-tagged GluA2 C-terminus).
-
Incubation: Incubate the lysate with beads coupled to a bait protein (e.g., GST-GluA2).
-
Competition: In parallel incubations, include the control peptide (this compound) or the active peptide (pep2-SVKI) at various concentrations to compete for binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., PICK1).
-
Analysis: A successful active peptide will reduce the amount of prey protein pulled down with the bait, while this compound should have no effect.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental logic.
Caption: GluA2-PDZ protein interaction and its disruption by pep2-SVKI.
pep2-SVKE and its relation to long-term depression
Foreword: On pep2-SVKE and Long-Term Depression
This technical guide addresses the cellular and molecular mechanisms of long-term depression (LTD), a fundamental process of synaptic plasticity in the central nervous system. The initial request for this document centered on the relationship between a specific peptide, this compound, and LTD. However, a comprehensive review of the current scientific literature did not yield any direct evidence or studies linking this compound to the induction or modulation of long-term depression.
Information available on this compound describes it as a protein kinase inhibitor with potential applications in oncology research. Its role, if any, in synaptic plasticity and neuroscience remains uncharacterized in the public domain.
Therefore, this guide will focus exclusively on the well-documented mechanisms of long-term depression. It is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of the signaling pathways, experimental methodologies, and quantitative aspects of this critical area of neurobiology. We will proceed with an in-depth exploration of LTD, with the understanding that its connection to this compound is not established at this time.
An In-Depth Technical Guide to the Core Mechanisms of Long-Term Depression (LTD)
Introduction
Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent, activity-dependent reduction in the efficacy of synaptic transmission. Lasting for hours or longer, LTD is the functional counterpart to long-term potentiation (LTP) and is crucial for refining neural circuits, motor learning, and memory formation. The process ensures that synaptic strengths do not saturate, thereby preserving the brain's capacity for encoding new information. LTD is observed in various regions of the central nervous system, including the hippocampus, cerebellum, striatum, and cortex, with distinct molecular mechanisms underlying its expression in different neuronal populations. A primary mechanism for the expression of many forms of LTD is the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane.
Core Signaling Pathways in LTD Induction
The induction of LTD is typically triggered by specific patterns of synaptic activity, often low-frequency stimulation (e.g., 1 Hz), which leads to a modest, yet prolonged, increase in postsynaptic calcium (Ca²⁺) concentration. This contrasts with the large, transient Ca²⁺ influx that typically induces LTP. The source and downstream effectors of this Ca²⁺ signal are critical determinants of the specific form of LTD.
1.1 NMDAR-Dependent LTD in the Hippocampus
In the CA1 region of the hippocampus, the canonical form of LTD is dependent on the activation of N-methyl-D-aspartate receptors (NMDARs).
-
Calcium Influx and Calcineurin Activation : Low-frequency stimulation leads to a modest influx of Ca²⁺ through NMDARs. This level of Ca²⁺ is sufficient to activate protein phosphatases, most notably the calcium-dependent phosphatase calcineurin (also known as PP2B).
-
Dephosphorylation Cascades : Calcineurin activation initiates a cascade of dephosphorylation events. It dephosphorylates and activates protein phosphatase 1 (PP1), which in turn dephosphorylates key substrates, including the GluA1 subunit of AMPA receptors. This dephosphorylation is a critical step for the subsequent internalization of these receptors.
1.2 mGluR-Dependent LTD
Another major form of LTD is dependent on the activation of metabotropic glutamate receptors (mGluRs), particularly Group I mGluRs (mGluR1 and mGluR5). This form of LTD is prominent in the cerebellum and hippocampus.
-
PLC Activation and Second Messengers : Activation of Group I mGluRs stimulates phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP₃).
-
PKC Activation and Calcium Release : IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). PKC phosphorylates AMPA receptor subunits, which paradoxically, in this context, facilitates their removal from the synapse.
1.3 Cerebellar LTD: A Model of mGluR-Dependent Plasticity
Cerebellar LTD, occurring at the synapse between parallel fibers (PF) and Purkinje cells (PC), is a well-studied model of motor learning. It requires the coincident activation of two inputs: the parallel fibers and a single climbing fiber (CF).
-
Synergistic Action : Glutamate release from PFs activates both AMPA receptors and mGluR1 on the Purkinje cell. The CF input provides a powerful depolarization that causes a large influx of Ca²⁺ through voltage-gated calcium channels.
-
Convergence on PKC : The synergistic rise in intracellular Ca²⁺ and DAG production leads to a robust activation of PKC.
-
AMPAR Internalization : Activated PKC phosphorylates the GluA2 subunit of AMPA receptors, leading to their clathrin-mediated endocytosis. This removal of AMPA receptors from the postsynaptic membrane reduces the synaptic strength, resulting in LTD.
Below are diagrams illustrating these key signaling pathways.
The Role of pep2-SVKE in Elucidating AMPA Receptor Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide pep2-SVKE has emerged as a critical tool in the field of neuroscience, specifically in the study of synaptic plasticity. While initial reports suggested potential anticancer properties, its primary and well-documented application lies as an inactive control peptide for pep2-SVKI.[1] The latter is a widely used inhibitor of the protein-protein interactions crucial for the trafficking of the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Understanding the function of this compound is therefore intrinsically linked to the function of pep2-SVKI and the broader mechanisms of synaptic plasticity, particularly long-term depression (LTD).
This technical guide provides an in-depth overview of this compound, focusing on its discovery and development as a control peptide, the signaling pathways it helps to investigate, and the experimental protocols in which it is employed.
Core Concepts: The GluA2 Subunit and Synaptic Plasticity
The trafficking of AMPA receptors to and from the postsynaptic membrane is a fundamental mechanism underlying synaptic plasticity, the process by which synapses strengthen or weaken over time. The GluA2 subunit is of particular interest because its presence in the AMPA receptor complex renders the receptor impermeable to calcium. The regulated removal of GluA2-containing AMPA receptors from the synapse is a key step in the induction of LTD.
This removal is mediated by the interaction of the C-terminal domain of GluA2 with a number of scaffolding proteins that contain PDZ domains. These include:
-
GRIP (Glutamate Receptor Interacting Protein)
-
ABP (AMPA Receptor Binding Protein)
-
PICK1 (Protein Interacting with C Kinase 1)
The interaction between the C-terminus of GluA2 and these PDZ domain-containing proteins is essential for the stabilization of the receptor at the synapse. Disruption of these interactions can lead to the internalization of GluA2-containing AMPA receptors, a key process in LTD.
pep2-SVKI: The Active Peptide
pep2-SVKI is a synthetic peptide that corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit.[2] Its sequence is YNVYGIESVKI. By mimicking the C-terminal tail of GluA2, pep2-SVKI competitively inhibits the interaction between GluA2 and PDZ domain-containing proteins like GRIP, ABP, and PICK1.[2] This disruption of protein-protein interactions has been shown to block the induction of LTD and increase the amplitude of AMPA receptor-mediated currents.[2]
This compound: The Inactive Control
To ensure that the effects observed with pep2-SVKI are specifically due to the disruption of the GluA2-PDZ interaction, a control peptide is required. This is the role of this compound. It is an analog of pep2-SVKI where a key amino acid is altered, rendering it inactive as an inhibitor of the GluA2-PDZ interaction. The use of this compound in parallel experiments allows researchers to control for any non-specific effects of introducing a peptide into a biological system.
Physicochemical Properties
The following table summarizes the key properties of pep2-SVKI and this compound.
| Property | pep2-SVKI | This compound |
| Function | Inhibitor of GluA2-PDZ protein interactions | Inactive control peptide |
| Sequence | YNVYGIESVKI | Information not publicly available |
| Molecular Formula | C60H93N13O18 | C59H89N13O20 |
| Molecular Weight | 1284.47 g/mol | 1300.4 g/mol |
| CAS Number | 328944-75-8 | 1315378-76-7 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway involving the GluA2 subunit of the AMPA receptor and the mechanism of inhibition by pep2-SVKI, for which this compound serves as a crucial experimental control.
References
The Unseen Partner: A Technical Guide to the Application of pep2-SVKE as a Negative Control in AMPA Receptor Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of protein-protein interactions (PPIs) governs the vast majority of cellular processes. In the realm of neuroscience, the dynamic regulation of neurotransmitter receptor localization at the synapse is a critical mechanism underlying learning, memory, and synaptic plasticity. A key player in this process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the primary mediator of fast excitatory synaptic transmission in the central nervous system. The trafficking of AMPA receptors to and from the postsynaptic membrane is tightly controlled by a complex network of interacting proteins. Understanding these interactions is paramount for deciphering the molecular basis of synaptic function and for developing therapeutic strategies for neurological and psychiatric disorders.
This technical guide focuses on a crucial but often overlooked tool in the study of AMPA receptor trafficking: the peptide pep2-SVKE . While its counterpart, pep2-SVKI , has gained prominence as a potent inhibitor of a key protein-protein interaction, the true value of this compound lies in its role as a meticulously designed negative control. This document will provide an in-depth exploration of the molecular context in which these peptides operate, detail experimental protocols for their use, present quantitative data underscoring the importance of a proper control, and offer visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts: The GluA2 C-terminus and its Interacting Partners
The trafficking and synaptic stabilization of AMPA receptors are largely dictated by the intracellular C-terminal domain of their subunits. The GluA2 subunit is of particular importance as its presence renders the AMPA receptor impermeable to calcium, a feature with profound implications for synaptic plasticity. The C-terminus of GluA2 contains a PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) binding motif, -SVKI, which facilitates its interaction with several scaffolding and trafficking proteins.
Key interacting proteins for the GluA2 C-terminus include:
-
Glutamate Receptor Interacting Protein (GRIP) and AMPA Receptor Binding Protein (ABP) : These multi-PDZ domain proteins are thought to anchor AMPA receptors at the postsynaptic density, thereby stabilizing them at the synapse.
-
Protein Interacting with C Kinase 1 (PICK1) : This protein is implicated in the internalization and intracellular trafficking of AMPA receptors, particularly during long-term depression (LTD), a form of synaptic plasticity characterized by a decrease in synaptic strength.
The peptide pep2-SVKI is a synthetic peptide that mimics the last 10 amino acids of the C-terminus of the GluA2 subunit. By competitively binding to the PDZ domains of proteins like GRIP, ABP, and PICK1, pep2-SVKI disrupts the interaction between these proteins and endogenous GluA2.[1][2] This disruption has been shown to increase the amplitude of AMPA receptor-mediated currents and block the induction of LTD.[1][2]
This is where This compound enters the experimental paradigm. It is an inactive control peptide that is analogous to pep2-SVKI, with a single amino acid substitution: the C-terminal isoleucine (I) is replaced with a glutamic acid (E). This seemingly minor change is sufficient to abolish its ability to bind to the relevant PDZ domains. Therefore, any observed effects of pep2-SVKI can be confidently attributed to the specific disruption of the GluA2-PDZ protein interaction, provided that this compound, when used in parallel experiments, elicits no such effects.
Data Presentation: The Importance of a Negative Control
The following table summarizes quantitative data from a study investigating the role of AMPA receptor trafficking in the nucleus accumbens in a model of cocaine-seeking behavior. The study utilized pep2-EVKI (a variant of pep2-SVKI) to disrupt the GluA2-PICK1 interaction and this compound as a negative control.
| Treatment Group | Mean Active Lever Presses (± SEM) | Statistical Significance vs. Saline/Cocaine |
| Saline + Cocaine | 35.2 ± 4.1 | - |
| pep2-EVKI + Cocaine | 12.5 ± 2.8 | p < 0.05 |
| This compound + Cocaine | 31.8 ± 3.5 | Not Significant |
Data adapted from Famous et al., 2008. The study used a peptide variant, pep2-EVKI, which also disrupts the GluA2-PICK1 interaction.
As the data clearly indicates, the active peptide (pep2-EVKI) significantly attenuated cocaine-seeking behavior, while the inactive control peptide (this compound) had no significant effect compared to the saline control. This demonstrates the critical importance of using a well-designed negative control to ensure that the observed phenotype is a direct result of the intended molecular intervention.
Mandatory Visualizations
Signaling Pathway of GluA2 C-terminus Interactions
Caption: GluA2 C-terminus interaction with GRIP/ABP and PICK1.
Experimental Workflow: Investigating the Role of GluA2-PDZ Interactions in Long-Term Depression (LTD)
Caption: Electrophysiological workflow for studying LTD with peptide inhibitors.
Experimental Protocols
Co-Immunoprecipitation of GluA2 and GRIP from Rat Brain Lysates
This protocol is adapted from established methods to verify the interaction between GluA2 and GRIP and can be used to test the efficacy of pep2-SVKI in disrupting this interaction.
Materials:
-
Adult rat forebrain tissue
-
Lysis Buffer: 1% Deoxycholate, 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors.
-
Antibodies: anti-GluA2, anti-GRIP1, Rabbit IgG (as a negative control).
-
Protein A/G Sepharose beads.
-
Wash Buffer: Lysis buffer with 0.1% Deoxycholate.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Homogenize rat forebrain tissue in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant (solubilized membrane proteins).
-
Pre-clear the lysate by incubating with Protein A/G Sepharose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with anti-GluA2 antibody or Rabbit IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G Sepharose beads and incubate for 2-3 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-GRIP1 antibody.
To test the inhibitory peptide, the lysate can be pre-incubated with pep2-SVKI or this compound (e.g., 50-100 µM) for 1-2 hours before the addition of the immunoprecipitating antibody.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol provides a framework for investigating the effect of pep2-SVKI and this compound on synaptic plasticity, such as Long-Term Depression (LTD).
Materials:
-
Acute hippocampal slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes (3-5 MΩ).
-
Internal solution containing (in mM): 115 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, 0.6 EGTA (pH 7.25).
-
pep2-SVKI and this compound peptides to be added to the internal solution (e.g., 50 µM).
-
Electrophysiology recording setup.
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Allow the peptide from the internal solution to diffuse into the cell for at least 15-20 minutes.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals at a low frequency (e.g., 0.05 Hz) for 20 minutes.
-
Induce LTD by applying a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording EPSCs for at least 60 minutes post-induction.
-
Analyze the data by normalizing the EPSC amplitude to the baseline period. Compare the magnitude of depression between cells recorded with control internal solution, pep2-SVKI, and this compound.
Conclusion
References
- 1. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRIP1 and 2 regulate activity-dependent AMPA receptor recycling via exocyst complex interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of a Novel Neurotrophic Peptide (pep2-SVKE) in Primary Neuron Cultures
Disclaimer: The peptide "pep2-SVKE" is not documented in publicly available scientific literature. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals on how a hypothetical neurotrophic or neuroprotective peptide with these characteristics could be utilized in primary neuron cultures. The experimental data and signaling pathways are representative examples based on the known effects of other neuroactive peptides.
Application Notes
Introduction
This compound is a novel synthetic peptide with potential neurotrophic and neuroprotective properties. These application notes provide a framework for utilizing this compound in primary neuron cultures to investigate its effects on neuronal survival, neurite outgrowth, and synaptogenesis. Primary neuron cultures are an essential in vitro model system for studying neuronal development, function, and degeneration.[1][2][3]
Potential Applications
-
Neuroprotection Assays: Evaluating the ability of this compound to protect primary neurons from various insults, such as excitotoxicity, oxidative stress, or amyloid-beta toxicity.
-
Neurite Outgrowth Studies: Quantifying the effect of this compound on the elongation and branching of axons and dendrites, which is crucial for neuronal connectivity.
-
Synaptogenesis and Synaptic Plasticity: Investigating the role of this compound in the formation and function of synapses, key processes for learning and memory.
-
Drug Discovery Screening: Using primary neuron cultures treated with this compound as a platform to screen for small molecules or other agents that may enhance or inhibit its neurotrophic effects.
-
Disease Modeling: Applying this compound to primary neuron models of neurodegenerative diseases like Alzheimer's or Parkinson's to assess its therapeutic potential.[2]
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments using this compound in primary cortical neuron cultures.
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control | 0 | 100 |
| Oxidative Stressor | - | 45 ± 5.2 |
| This compound + Oxidative Stressor | 1 | 62 ± 4.8 |
| This compound + Oxidative Stressor | 5 | 78 ± 6.1 |
| This compound + Oxidative Stressor | 10 | 85 ± 5.5 |
Table 2: Effect of this compound on Neurite Outgrowth in Hippocampal Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites |
| Vehicle Control | 0 | 150 ± 12.3 | 4.2 ± 0.8 |
| This compound | 1 | 210 ± 15.1 | 5.1 ± 0.6 |
| This compound | 5 | 280 ± 20.5 | 5.8 ± 0.9 |
| This compound | 10 | 310 ± 18.9 | 6.2 ± 0.7 |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
Timed-pregnant mouse (E18)
-
Dissection medium: HBSS with 1% penicillin-streptomycin
-
Digestion solution: Papain (20 units/mL) in dissection medium
-
Plating medium: Neurobasal medium with B-27 supplement, GlutaMAX, and 1% penicillin-streptomycin[4]
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional guidelines and collect the embryos.
-
Dissect the cerebral cortices from the embryonic brains in cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., at 3-5 days in vitro, DIV)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Fresh culture medium
Procedure:
-
Prepare serial dilutions of this compound in fresh culture medium to the desired final concentrations.
-
Carefully remove half of the old medium from each well of the cultured neurons.
-
Add an equal volume of the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Return the cultures to the incubator and continue the incubation for the desired duration (e.g., 24-72 hours).
Protocol 3: Immunocytochemistry for Neuronal Markers and Imaging
Materials:
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-Synapsin I for presynaptic terminals)
-
Fluorescently labeled secondary antibodies
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking solution (e.g., PBS with 5% goat serum)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the neuron cultures with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Analyze images using appropriate software to quantify neurite length, branching, and synapse density.
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 4. Cryopreserved Primary Neurons from Cortex and Hippocampus | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for pep2-SVKE in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
pep2-SVKE is a synthetic peptide that serves as an inactive control for pep2-SVKI. The latter is a well-characterized inhibitor peptide corresponding to the C-terminal 10 amino acids of the AMPA receptor subunit GluA2 (YNVYGIESVKI). pep2-SVKI competitively disrupts the interaction between GluA2 and PDZ domain-containing proteins such as GRIP (Glutamate Receptor Interacting Protein), ABP (AMPA Receptor Binding Protein), and PICK1 (Protein Interacting with C Kinase 1). These interactions are crucial for the trafficking and synaptic localization of AMPA receptors, and their disruption is known to block the induction of long-term depression (LTD).
The this compound peptide, with the sequence YNVYGIESVKE, contains a substitution of the C-terminal isoleucine with a glutamic acid. This modification renders the peptide inactive in disrupting the GluA2-GRIP interaction. Therefore, this compound is an essential negative control in experiments investigating the role of this interaction in cellular processes, including immunoprecipitation assays.
These application notes provide detailed protocols for the use of this compound in co-immunoprecipitation (co-IP) experiments to validate the specificity of protein-protein interactions with the GluA2 subunit of AMPA receptors.
Signaling Pathway of Muscarinic Acetylcholine Receptor-Dependent LTD
The following diagram illustrates the signaling pathway involved in muscarinic acetylcholine receptor (mAChR)-dependent LTD, highlighting the role of the GluA2-GRIP interaction that can be investigated using pep2-SVKI and the control peptide this compound.
Experimental Protocols
Co-Immunoprecipitation to Validate GluA2-GRIP Interaction using this compound
This protocol describes a peptide competition co-immunoprecipitation assay to demonstrate the specificity of the interaction between the GluA2 subunit of the AMPA receptor and its interacting protein, GRIP. The active peptide, pep2-SVKI, should disrupt this interaction, while the inactive control peptide, this compound, should not.
Materials and Reagents:
-
Cell or Tissue Lysate: Containing endogenous or overexpressed GluA2 and GRIP.
-
Antibodies:
-
Anti-GluA2 antibody (for immunoprecipitation)
-
Anti-GRIP antibody (for western blotting)
-
Normal IgG from the same species as the IP antibody (negative control)
-
-
Peptides:
-
pep2-SVKI (active peptide)
-
This compound (inactive control peptide)
-
-
Beads: Protein A/G magnetic or agarose beads
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash Buffer: (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer: (e.g., 1x Laemmli sample buffer or glycine-HCl pH 2.5)
-
Neutralization Buffer: (if using acidic elution, e.g., 1M Tris-HCl pH 8.5)
Experimental Workflow:
Procedure:
-
Lysate Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing (Optional but Recommended):
-
To a sufficient volume of lysate (e.g., 1 mg of total protein), add normal IgG and protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
-
Peptide Competition and Immunoprecipitation:
-
Divide the pre-cleared lysate into three equal aliquots.
-
Aliquot 1 (No Peptide Control): Add lysis buffer.
-
Aliquot 2 (Active Peptide): Add pep2-SVKI to a final concentration of 10-100 µM.
-
Aliquot 3 (Inactive Control): Add this compound to a final concentration of 10-100 µM.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
To each aliquot, add the anti-GluA2 antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to each tube.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µl of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-GRIP antibody.
-
Use an appropriate secondary antibody and detection reagent to visualize the bands.
-
Data Presentation
Expected Results of Co-Immunoprecipitation with Peptide Competition
The following table summarizes the expected quantitative results from a western blot analysis of the co-immunoprecipitated samples. Band intensities for GRIP would be quantified and normalized to the "No Peptide Control" condition.
| Condition | Description | Expected GRIP Co-IP (Normalized Intensity) | Interpretation |
| No Peptide Control | Immunoprecipitation of GluA2 without any competing peptide. | 1.00 (Reference) | Baseline interaction between GluA2 and GRIP. |
| pep2-SVKI | Immunoprecipitation in the presence of the active peptide. | ~0.1 - 0.3 | The active peptide disrupts the GluA2-GRIP interaction, leading to a significant reduction in co-immunoprecipitated GRIP. |
| This compound | Immunoprecipitation in the presence of the inactive control peptide. | ~0.9 - 1.1 | The inactive peptide does not compete for the binding site, and the amount of co-immunoprecipitated GRIP is similar to the no peptide control, confirming the specificity of the interaction. |
| IgG Control | Immunoprecipitation with a non-specific IgG. | < 0.05 | Demonstrates that the anti-GluA2 antibody is specifically pulling down GluA2 and its interacting partners. |
Troubleshooting
-
High Background: Increase the number of washes, increase the stringency of the wash buffer (e.g., higher salt or detergent concentration), or perform pre-clearing of the lysate.
-
No Co-IP Signal: Ensure the lysis buffer is not too harsh and is maintaining the protein-protein interaction. Confirm that both proteins are expressed in the lysate (input control). Optimize antibody and bead concentrations.
-
This compound shows some competition: This could indicate that at high concentrations, the peptide has some weak, non-specific effects. Titrate the peptide concentration to find the optimal concentration that shows a clear difference between the active and inactive peptides.
This compound is an indispensable tool for researchers studying the molecular interactions of the AMPA receptor subunit GluA2. When used as a negative control in conjunction with the active peptide pep2-SVKI in immunoprecipitation assays, it allows for the rigorous validation of the specificity of the GluA2-GRIP interaction and its role in various signaling pathways. The protocols and data presentation guidelines provided here offer a framework for the successful implementation of this compound in your research.
Application Notes and Protocols: pep2-SVKE for In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of neuroscience, understanding the molecular mechanisms of synaptic plasticity is paramount. Long-term depression (LTD), a persistent reduction in synaptic strength, is a crucial process for learning and memory. A key molecular event in many forms of LTD is the internalization of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, particularly those containing the GluA2 subunit. The trafficking of these receptors is regulated by the interaction of the C-terminal domain of GluA2 with proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, such as GRIP, ABP, and PICK1.
To investigate the role of this interaction, researchers utilize a peptide inhibitor, pep2-SVKI , which corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit. This peptide competitively disrupts the binding of GluA2 to PDZ domain-containing proteins, thereby inhibiting AMPA receptor internalization and blocking LTD.
Crucially, to ensure the specificity of the effects observed with pep2-SVKI, a control peptide is required. pep2-SVKE serves as this essential inactive control. It is an analog of pep2-SVKI where a key amino acid is altered, rendering it incapable of disrupting the GluA2-PDZ interaction. Therefore, this compound is an indispensable tool for demonstrating that the biological effects of pep2-SVKI are specifically due to the inhibition of the GluA2-PDZ interaction and not due to non-specific peptide effects.
These application notes provide a comprehensive overview of the use of this compound as a control peptide in in vivo neuroscience research, in conjunction with its active counterpart, pep2-SVKI.
Mechanism of Action: The Role of this compound as an Inactive Control
The C-terminus of the GluA2 subunit of the AMPA receptor contains a PDZ binding motif, -SVKI. This motif is recognized and bound by PDZ domains of scaffolding proteins like GRIP, ABP, and PICK1. This interaction is critical for the stabilization and trafficking of GluA2-containing AMPA receptors at the synapse.
pep2-SVKI mimics this -SVKI motif and acts as a competitive inhibitor, preventing the endogenous GluA2 from binding to its PDZ partners. This disruption leads to an increase in the amplitude of AMPA receptor-mediated currents and the blockade of LTD.
This compound , in contrast, has a substitution in this critical motif. This single amino acid change abolishes its ability to bind to the PDZ domains of GRIP, ABP, and PICK1. Consequently, this compound does not interfere with the trafficking of AMPA receptors and does not block LTD. Its use in experiments is to confirm that any observed effects of pep2-SVKI are not due to the mere presence of a peptide but are a direct result of the specific disruption of the GluA2-PDZ interaction.
Signaling Pathway Diagram
Application Notes and Protocols for pep2-SVKE in Live-Cell Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
pep2-SVKE is a novel, cell-permeable, fluorogenic peptide probe designed for the real-time imaging of "Kinase X" activity in live cells. Kinase X is a critical regulator of the cellular survival pathway, making it a key target in drug discovery and cancer research. The this compound probe comprises a specific peptide sequence (SVKE) recognized and phosphorylated by Kinase X, linked to a fluorophore that exhibits a significant increase in fluorescence intensity upon phosphorylation. This allows for dynamic monitoring of Kinase X activity with high sensitivity and spatiotemporal resolution.
Principle of Detection
The this compound probe is designed to be minimally fluorescent in its non-phosphorylated state. Upon entering a live cell, if active Kinase X is present, the SVKE peptide motif is phosphorylated. This phosphorylation event induces a conformational change in the probe, relieving the quenching of the fluorophore and resulting in a strong fluorescent signal. The intensity of the fluorescence is directly proportional to the level of Kinase X activity within the cell.
Applications
-
High-throughput screening: for inhibitors or activators of the Kinase X signaling pathway.
-
Drug discovery: to assess the efficacy and mechanism of action of candidate drugs targeting Kinase X.
-
Basic research: to study the dynamics of Kinase X activation in response to various stimuli and in different cellular compartments.
-
Cancer biology: to investigate the role of Kinase X in tumor progression and resistance to therapy.
Quantitative Data
Spectral and Photophysical Properties of Phosphorylated this compound
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient | ~70,000 M⁻¹cm⁻¹ |
| Quantum Yield | > 0.6 |
| Photostability | High |
| Signal-to-Background Ratio | > 10-fold increase upon phosphorylation |
Dose-Response of a Hypothetical Kinase X Inhibitor
| Inhibitor Concentration (nM) | Normalized Fluorescence Intensity (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.05 |
| 1 | 0.85 ± 0.06 |
| 10 | 0.52 ± 0.04 |
| 100 | 0.21 ± 0.03 |
| 1000 | 0.11 ± 0.02 |
Visualizations
Caption: Hypothetical Kinase X Signaling Pathway.
Caption: Experimental Workflow for this compound Imaging.
Troubleshooting & Optimization
pep2-SVKE solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of pep2-SVKE. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question: My lyophilized this compound powder will not dissolve in aqueous buffers like water or PBS. What should I do?
Answer: This is expected behavior. Unlike its active analog, pep2-SVKI, which is soluble in water, this compound has different solubility characteristics due to the substitution of isoleucine (I) with glutamic acid (E) at the C-terminus. The recommended solvent for this compound is 67% acetic acid, in which it is soluble up to 1 mg/ml.[1] For biological assays where acetic acid is not suitable, consider preparing a concentrated stock solution in 67% acetic acid and then diluting it into your experimental buffer. However, be mindful of the final concentration of acetic acid in your assay.
Question: After dissolving this compound and diluting it into my aqueous buffer, the peptide has precipitated out of solution. How can I prevent this?
Answer: Precipitation upon dilution into aqueous buffers is a common issue for peptides with limited water solubility. Here are several strategies to mitigate this:
-
Optimize pH: The charge of a peptide is pH-dependent and significantly influences its solubility. Based on its amino acid sequence (YNVYGIESVKE), this compound is likely to be more soluble in acidic conditions. Maintaining a slightly acidic pH in your final buffer may help keep the peptide in solution.
-
Use of Organic Co-solvents: If your experimental system permits, you can try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer. It is crucial to add the DMSO stock solution drop-wise to the stirred buffer to avoid localized high concentrations that can cause precipitation.
-
Sonication: Gentle sonication can help to dissolve small aggregates and improve solubility.
Question: I am concerned about the stability of my this compound stock solution. How should I store it and for how long?
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results can stem from several factors related to peptide handling and stability:
-
Peptide Degradation: Peptides are susceptible to degradation through hydrolysis and oxidation. Ensure you are using high-purity solvents and minimize the exposure of the peptide solution to high pH and atmospheric oxygen.
-
Inaccurate Concentration: If the peptide is not fully dissolved, the actual concentration in your experiment will be lower than calculated, leading to variability. Always ensure the peptide is completely dissolved before use.
-
Aggregation: Peptides can form aggregates, which can reduce their effective concentration and activity. Aggregation can be influenced by factors such as concentration, temperature, and pH. If aggregation is suspected, you can try brief sonication or the inclusion of a small amount of a chaotropic agent like guanidinium-HCl, if compatible with your experiment.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application?
This compound is a synthetic peptide with the sequence YNVYGIESVKE. It serves as an inactive control peptide for its active analog, pep2-SVKI.[1] In neuroscience research, pep2-SVKI is used to disrupt the interaction between the C-terminus of the AMPA receptor subunit GluA2 and PDZ domain-containing proteins like GRIP, ABP, and PICK1.[2][3] This disruption blocks the induction of long-term depression (LTD).[2][3] Therefore, this compound is used in parallel experiments to ensure that the observed effects of pep2-SVKI are due to the specific inhibition of this protein-protein interaction and not due to non-specific peptide effects.
What are the physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Sequence | YNVYGIESVKE |
| Molecular Formula | C₅₉H₈₉N₁₃O₂₀ |
| Molecular Weight | 1300.43 g/mol |
| Appearance | Lyophilized white powder |
| Storage | Desiccate at -20°C |
How do the solubility properties of this compound and pep2-SVKI compare?
The difference in solubility is a critical consideration when using these two peptides. The table below highlights their distinct solubility characteristics.
| Peptide | Sequence | Recommended Solvent | Concentration |
| This compound | YNVYGIESVKE | 67% Acetic Acid | up to 1 mg/ml[1] |
| pep2-SVKI | YNVYGIESVKI | Water | up to 1 mg/ml |
Experimental Protocols and Methodologies
Recommended Protocol for Reconstitution and Use of this compound
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10 minutes to prevent condensation.
-
Reconstitution: Add the appropriate volume of 67% acetic acid to the vial to achieve the desired stock concentration (e.g., 1 mg/ml). Gently vortex or sonicate to ensure complete dissolution.
-
Dilution: For use in biological assays, perform a serial dilution of the acetic acid stock solution into your final experimental buffer. It is crucial to add the stock solution slowly and with constant mixing to the buffer to minimize precipitation.
-
pH Adjustment: If necessary, adjust the pH of the final working solution.
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into single-use tubes and store at -80°C for long-term storage (up to 6 months, based on pep2-SVKI data) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Visualizing the Mechanism of Action
To understand the context in which this compound is used as a control, it is important to visualize the signaling pathway inhibited by its active analog, pep2-SVKI.
Caption: Signaling pathway of AMPA receptor trafficking in LTD.
The diagram above illustrates the role of the GluA2 AMPA receptor C-terminus interaction with GRIP/ABP and PICK1 in synaptic plasticity.[4][5] GRIP/ABP helps to stabilize the receptor at the synapse, while PICK1 is involved in its internalization, a key step in long-term depression (LTD).[5] The active peptide, pep2-SVKI, specifically disrupts these interactions, thereby blocking LTD.[2][3] this compound is used as a negative control to demonstrate the specificity of this effect.
Caption: Troubleshooting workflow for this compound solubility.
This workflow provides a logical sequence of steps for researchers to follow when encountering solubility issues with this compound, guiding them from the initial reconstitution to potential solutions for precipitation problems.
References
- 1. glpbio.com [glpbio.com]
- 2. pep2-SVKI (1597) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. GRIP1 and 2 regulate activity-dependent AMPA receptor recycling via exocyst complex interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]
PEP2-SVKE Control Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PEP2-SVKE as a control peptide in their experiments. The information is tailored for professionals in neuroscience and drug development, focusing on the peptide's role in studying AMPA receptor trafficking and synaptic plasticity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Peptide Handling and Preparation
Q1: My this compound peptide won't dissolve. What should I do?
A1: this compound is generally soluble in water or aqueous buffers. If you are experiencing solubility issues, consider the following:
-
Check the recommended solvent: While water is the standard, some batches may have specific solubility characteristics. Refer to the manufacturer's datasheet.
-
Sonication: Brief sonication can help break up aggregates and facilitate dissolution.
-
pH adjustment: The pH of your solvent can influence peptide solubility. Small adjustments towards a more basic or acidic pH may help, but be mindful of how this might affect your experimental system.
-
Aliquot and store properly: To avoid repeated freeze-thaw cycles that can lead to aggregation, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[1]
Q2: I'm observing unexpected effects with my this compound control. What could be the cause?
A2: Since this compound is designed to be an inactive control, observing a biological effect is unexpected and warrants investigation. Potential causes include:
-
Peptide degradation: Improper storage can lead to the degradation of the peptide. Ensure it has been stored desiccated at the recommended temperature.
-
Contamination: The peptide preparation could be contaminated with endotoxins or other biologically active substances.[1] If you suspect this, consider using a fresh vial of peptide or filtering your stock solution.
-
Off-target effects at high concentrations: While designed to be inactive, very high concentrations of any peptide can sometimes lead to non-specific effects. It is crucial to use the lowest effective concentration possible, as determined by a dose-response curve with the active peptide (PEP2-SVKI).
-
Experimental artifacts: Rule out any issues with your experimental setup, such as problems with your recording equipment, cell culture conditions, or other reagents.
Long-Term Depression (LTD) Experiments
Q3: I am not seeing a block of long-term depression (LTD) with the active peptide, PEP2-SVKI, while my this compound control shows no effect as expected. What could be wrong?
A3: If PEP2-SVKI is not blocking LTD, consider these factors:
-
Insufficient peptide concentration: The concentration of PEP2-SVKI may be too low to effectively disrupt the GluA2-PDZ protein interactions. You may need to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Inadequate pre-incubation time: The peptide needs sufficient time to enter the cells and reach its target. Ensure you are pre-incubating the cells with the peptide for the recommended duration before inducing LTD.
-
Ineffective LTD induction: The protocol used to induce LTD might not be optimal. Verify the parameters of your LTD induction protocol, such as the concentration of NMDA or the electrical stimulation parameters.[2][3]
-
Peptide stability: Peptides can be susceptible to degradation by proteases in the experimental medium.[2] Minimizing the duration of the experiment and ensuring proper storage of the peptide can help mitigate this.
Q4: My baseline recordings are unstable after applying this compound or PEP2-SVKI. How can I fix this?
A4: Unstable baseline recordings in electrophysiology can be caused by several factors:
-
Poor seal resistance ("gigaseal"): A high-resistance seal between the patch pipette and the cell membrane is crucial for stable recordings. If the seal is less than 1 GΩ, the recording is more likely to be noisy.[4]
-
Clogged pipette tip: The pipette tip can become clogged during the approach to the cell, leading to instability. Applying positive pressure to the pipette as it enters the bath can help prevent this.[5]
-
Mechanical drift: Ensure that your recording setup is free from vibrations and that the pipette holder is securely fastened.[5]
-
Solution issues: Problems with the internal or external solutions, such as incorrect osmolarity or pH, can stress the cells and lead to instability.[5]
Apoptosis Assays
Q5: I am using this compound as a negative control in an apoptosis assay and see a high rate of cell death in my control group. Why is this happening?
A5: High background apoptosis in your negative control can obscure the results of your experiment. Here are some common causes:
-
Cell handling: Over-trypsinization or harsh centrifugation can damage cells and induce apoptosis.[6][7] Use the lowest necessary concentration of trypsin for the shortest possible time.
-
Cell culture conditions: Unhealthy cell cultures are more prone to apoptosis. Ensure your cells are not overgrown, are free from contamination, and are cultured in the appropriate medium.
-
TFA contamination: Peptides are often purified using trifluoroacetic acid (TFA), which can be cytotoxic at certain concentrations.[1] If you suspect TFA toxicity, you may need to use a peptide preparation with a different counter-ion or perform a buffer exchange.
-
Phototoxicity: Some fluorescent dyes used in apoptosis assays can be phototoxic, especially with prolonged exposure to excitation light. Minimize light exposure to your cells during imaging.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes in electrophysiology experiments studying synaptic plasticity with PEP2-SVKI and its control, this compound. These values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Treatment Group | Expected Outcome | Typical Change | Reference |
| AMPA/NMDA Ratio | Control (untreated) | Baseline synaptic strength | 2.10 ± 0.30 | [8] |
| This compound | No significant change from control | 2.38 ± 0.20 | [8] | |
| PEP2-SVKI | Reduction in AMPA/NMDA ratio | - | [8] | |
| Rectification Index | Control (untreated) | Baseline rectification | 3.42 ± 0.56 | [8] |
| This compound | No significant change from control | 3.25 ± 0.47 | [8] | |
| PEP2-SVKI | Decrease in rectification | - | [8] | |
| LTD Expression | Control (LTD induction) | Significant reduction in EPSC amplitude | ~50% reduction | [3] |
| This compound (with LTD induction) | No effect on LTD expression | ~50% reduction | [8] | |
| PEP2-SVKI (with LTD induction) | Blockade of LTD expression | No significant reduction in EPSC amplitude | [4][9] |
Key Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Depression (LTD) in Neuronal Cultures
This protocol describes the induction of LTD in primary hippocampal or cortical neuron cultures, a common application for PEP2-SVKI and this compound.
-
Cell Preparation: Culture primary neurons on coverslips until a mature synaptic network has formed (typically 14-21 days in vitro).
-
Peptide Pre-incubation:
-
Prepare stock solutions of PEP2-SVKI and this compound in sterile, nuclease-free water.
-
Dilute the peptides to their final working concentration in pre-warmed artificial cerebrospinal fluid (aCSF).
-
Incubate the neuronal cultures with the peptide-containing aCSF or a vehicle control for at least 30 minutes prior to LTD induction.
-
-
LTD Induction:
-
Induce LTD by treating the neurons with 50 µM N-methyl-D-aspartate (NMDA) for 3-5 minutes.[2] To prevent excitotoxicity, it is advisable to pre-incubate with 2 µM tetrodotoxin (TTX) to silence presynaptic activity.[2]
-
Alternatively, use a lower concentration of NMDA (e.g., 20 µM) for a longer duration (e.g., 10 minutes).
-
-
Washout and Recovery:
-
After NMDA application, thoroughly wash the cells with pre-warmed, conditioned medium to remove the NMDA.
-
Allow the cells to recover for a specified period (e.g., 30-60 minutes) before proceeding with analysis (e.g., electrophysiology or immunocytochemistry).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for performing whole-cell patch-clamp recordings to measure synaptic currents.
-
Preparation:
-
Prepare fresh aCSF and internal pipette solution. Ensure both are at the correct pH and osmolarity.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Prepare the recording chamber and perfuse with oxygenated aCSF.
-
-
Recording:
-
Place the coverslip with cultured neurons or an acute brain slice into the recording chamber.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance gigaseal.[4]
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
-
Data Acquisition:
-
Record baseline synaptic activity.
-
Apply the experimental treatment (e.g., LTD induction in the presence of this compound or PEP2-SVKI).
-
Record post-treatment synaptic activity to assess the effects of the treatment.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol details a common method for quantifying apoptosis using flow cytometry or fluorescence microscopy.
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with your experimental compounds, including a positive control for apoptosis (e.g., staurosporine), a negative control (vehicle), and your this compound control group.
-
-
Cell Harvesting:
-
After the treatment period, collect both adherent and floating cells.
-
Gently wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[10]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the stained cells promptly by flow cytometry or fluorescence microscopy.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10]
-
Visualizations
Caption: GluA2 signaling pathway at the postsynaptic density.
Caption: Experimental workflow for an LTD experiment with peptide inhibitors.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term depression in neurons involves temporal and ultra-structural dynamics of phosphatidylinositol-4,5-bisphosphate relying on PIP5K, PTEN and PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
Technical Support Center: Optimizing pep2-SVKE Concentration for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of pep2-SVKE. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on optimizing its concentration to minimize off-target effects.
General Information
Product Name: this compound
Description: this compound is primarily described as an inactive control peptide analog of pep2-SVKI. Pep2-SVKI is an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit. As such, this compound is often used as a negative control in neuroscience research to study AMPA receptor trafficking and its role in synaptic plasticity. In some contexts, this compound has also been referred to as an analog of a protein kinase inhibitor with potential anticancer activity, inducing apoptosis in certain cancer cell lines. Given these distinct potential applications, it is crucial for researchers to empirically determine its activity and specificity within their experimental system.
CAS Number: 1315378-76-7
Molecular Formula: C₅₉H₈₉N₁₃O₂₀
Frequently Asked Questions (FAQs)
1. How should I reconstitute and store this compound?
-
Reconstitution: Due to the hydrophobic nature of many peptides, dissolving this compound in an aqueous solution may be challenging. It is recommended to first dissolve the peptide in a minimal amount of a sterile, polar, aprotic organic solvent like dimethyl sulfoxide (DMSO). Subsequently, this stock solution can be gradually diluted with an aqueous buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be cytotoxic. For sensitive primary cells, a final DMSO concentration of 0.1% or lower is advisable.
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C.
2. What is the recommended starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell type, assay, and experimental context. As a starting point, a broad concentration range should be tested. Based on general practices for peptide inhibitors, a range of 1 µM to 100 µM is often a reasonable starting point for in vitro studies. A dose-response experiment is essential to determine the optimal concentration that elicits the desired effect (or lack thereof, as a negative control) without causing cytotoxicity.
3. How can I determine the optimal concentration of this compound while minimizing off-target effects?
A systematic approach is recommended:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where this compound is active (or inactive, as a control) in your primary assay.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT, LDH) to identify the concentration at which this compound becomes toxic to your cells. The optimal working concentration should be well below the cytotoxic threshold.
-
Off-Target Screening: To assess specificity, screen this compound against a panel of relevant off-targets.
-
For Kinase Inhibition Context: Screen against a broad panel of kinases to identify any unintended inhibitory activity.[1][2][3][4][5]
-
For AMPA Receptor Context: As this compound is an inactive control, it should not significantly affect AMPA receptor trafficking or function. Assays like voltage-sensitive dye (VSD) or calcium flux can be used to confirm its lack of activity on AMPA receptors.[6][7]
-
4. What are the potential off-target effects of this compound?
While this compound is designed as an inactive control for AMPA receptor studies, its characterization as a kinase inhibitor analog suggests potential off-target effects on various kinases. Off-target binding to kinases is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[4][8] It is crucial to perform selectivity profiling to identify any unintended kinase interactions. Additionally, as with any peptide, non-specific interactions with other proteins or cellular components can occur, particularly at high concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide Precipitation in Media | Poor solubility of the peptide. | Re-dissolve the peptide in 100% DMSO and add it to the media with vigorous vortexing. Ensure the final DMSO concentration is non-toxic to the cells. Sonication can also aid in dissolving the peptide. |
| Peptide aggregation.[9][10][11] | Include anti-clumping agents in the culture medium. Modify the peptide sequence to include "gatekeeper" residues if aggregation is a persistent issue. | |
| High Variability in Experimental Results | Inconsistent peptide concentration due to improper mixing or storage. | Ensure the stock solution is thoroughly mixed before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Cell health and passage number. | Use cells within a consistent passage number range and ensure they are healthy and evenly seeded. | |
| Unexpected Biological Activity (for a control peptide) | Off-target effects at the concentration used. | Perform a dose-response curve to find a lower, non-active concentration. Conduct off-target screening (e.g., kinase panel) to identify unintended targets. |
| Peptide degradation. | Store the peptide properly (lyophilized at -20°C/-80°C, solution at -80°C). Run a quality control check (e.g., HPLC-MS) to assess peptide integrity. | |
| High Background in Assays | Non-specific binding of the peptide. | Decrease the peptide concentration. Include appropriate blocking agents in your assay buffer. |
| DMSO concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line. |
Data Presentation
Table 1: Example of a Dose-Response Analysis for this compound in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 10 | 97.2 ± 4.8 |
| 50 | 95.6 ± 6.3 |
| 100 | 85.1 ± 7.9 |
| 200 | 60.3 ± 9.1 |
| 500 | 25.4 ± 10.5 |
Table 2: Example of a Kinase Selectivity Profile for this compound at 10 µM
| Kinase Target | % Inhibition (Mean ± SD) |
| Target Kinase X (Positive Control) | 95.2 ± 3.1 |
| This compound | |
| Kinase A | 8.1 ± 2.5 |
| Kinase B | 12.5 ± 4.0 |
| Kinase C | 55.7 ± 8.2 |
| Kinase D | 4.3 ± 1.9 |
| ... (additional kinases) | ... |
Experimental Protocols
Protocol 1: Kinase Off-Target Screening Assay
This protocol outlines a general method for screening this compound against a panel of kinases to assess its selectivity.
-
Prepare Reagents:
-
Kinase buffer (specific to each kinase).
-
Recombinant kinases.
-
Kinase-specific substrates.
-
ATP solution (at the Km for each kinase).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Assay Procedure (96-well or 384-well plate):
-
Add 5 µL of kinase buffer to all wells.
-
Add 2.5 µL of this compound at various concentrations (e.g., 10-point serial dilution) or a single high concentration (e.g., 10 µM) for initial screening. Include vehicle (DMSO) and positive control inhibitor wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value if a dose-response was performed.
-
Protocol 2: Cell-Based AMPA Receptor Trafficking Assay
This protocol describes a high-content imaging assay to assess the effect of this compound on AMPA receptor internalization.
-
Cell Culture and Plating:
-
Culture primary hippocampal neurons or a suitable cell line expressing tagged AMPA receptors (e.g., SEP-GluA2).
-
Plate cells onto glass-bottom plates suitable for imaging.
-
-
Antibody Labeling of Surface Receptors:
-
Incubate live cells with an antibody targeting an extracellular epitope of the AMPA receptor subunit (e.g., anti-GluA2) for 1 hour at 4°C to label surface receptors.
-
Wash cells gently with cold PBS to remove unbound antibody.
-
-
Treatment and Internalization:
-
Treat cells with this compound at the desired concentrations, a positive control for internalization (e.g., AMPA), and a vehicle control.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a secondary antibody conjugated to a fluorophore to detect the internalized receptors.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Quantify the fluorescence intensity of the internalized receptors within the cells.
-
Normalize the internalized signal to the total number of cells (DAPI count).
-
Compare the level of internalization in this compound-treated cells to the vehicle and positive controls.
-
Visualizations
Caption: Hypothetical signaling pathway for AMPA receptor endocytosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-content Assay for Monitoring AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
why is my pep2-SVKE control showing an effect
This guide provides troubleshooting assistance for researchers encountering unexpected effects with control peptides, focusing on the specific case of PEP2-SVKE.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound control peptide showing a biological effect?
An effect from the this compound control peptide is unexpected, as it is designed to be an inactive analog of pep2-SVKI, a peptide inhibitor of GluA2 AMPA receptor interactions. However, several factors, ranging from the peptide's intrinsic properties to experimental conditions, could be responsible for this observation.
Potential reasons for an observed effect include:
-
Contamination of the Peptide Stock: The lyophilized peptide powder or the solvent used for reconstitution may contain biologically active contaminants. Common culprits include endotoxins (lipopolysaccharides), which can trigger immune responses in cell-based assays, or residual trifluoroacetic acid (TFA) from the synthesis process, which can affect cell proliferation.[1]
-
Peptide Degradation or Aggregation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.[1] Similarly, poor solubility can cause aggregation, and these aggregates might induce cellular stress responses or other non-specific effects.[1][2]
-
High Concentration Leading to Off-Target Effects: At concentrations significantly higher than those used for the active peptide (pep2-SVKI), even a control peptide may exhibit off-target activity. It is crucial to use the control at the same concentration as the active peptide.
-
Incorrect Peptide Purity or Concentration: The calculated concentration of your peptide solution may be inaccurate. It is important to distinguish between total peptide content and net peptide content, as impurities can affect the actual molarity of the active sequence.[1] Issues with peptide weighing, due to hygroscopicity or static charge, can also lead to concentration errors.[2][3][4]
-
Context-Dependent Activity: While primarily documented as an inactive control for AMPA receptor studies, some suppliers have noted that this compound, as an analog of a protein kinase inhibitor, can induce apoptosis in certain cancer cell lines.[5] This suggests the peptide may have context-dependent biological activities unrelated to its role as a control for pep2-SVKI. Your experimental system (e.g., a cancer cell line) might be sensitive to these alternative effects.
Q2: What is the intended mechanism of the active peptide, pep2-SVKI, and how does this compound differ?
The active peptide, pep2-SVKI, corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit of the AMPA receptor. It is designed to competitively inhibit the interaction between GluA2 and PDZ domain-containing proteins like GRIP. This interaction is crucial for the stabilization and trafficking of AMPA receptors at the synapse. By blocking this interaction, pep2-SVKI can influence synaptic plasticity processes like long-term depression (LTD).
This compound is an analog where a key amino acid has been altered (e.g., Isoleucine to Glutamic acid) to disrupt its binding to the target protein, thereby rendering it inactive for that specific interaction. It serves as a negative control to demonstrate that the effects of pep2-SVKI are due to its specific sequence and not merely the presence of a peptide.
Troubleshooting Guide
If you are observing an effect with your this compound control, follow these steps to diagnose the issue.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for unexpected this compound activity.
Data Summary: Potential Sources of Error
| Parameter | Common Issue | Recommended Action | Potential Quantitative Impact |
| Peptide Purity | Purity <95% contains significant deletion sequences or other impurities. | Use HPLC-purified peptide with >95% purity. | Impurities can constitute >5% of the total peptide mass, leading to significant molarity errors. |
| Contaminants | Endotoxin levels >0.01 EU/µg can cause immune stimulation in cellular assays.[1] | Use peptides with guaranteed low endotoxin levels. | Even picogram/ml levels of endotoxin can induce cytokine production. |
| Peptide Concentration | Failure to account for counter-ions (e.g., TFA) and water content. | Obtain net peptide content from the supplier and adjust concentration calculations accordingly. | Net peptide content can be 60-80% of the total lyophilized powder weight. |
| Storage | Repeated freeze-thaw cycles or storage at 4°C in solution. | Aliquot peptide upon reconstitution and store at -20°C or -80°C.[1] | Degradation can lead to a 10-50% loss of active peptide over time. |
| Solubility | Peptide precipitation in assay buffer. | Test solubility in different solvents (e.g., DMSO, water, PBS) before preparing stock solutions. | Undissolved peptide leads to an unknown and lower effective concentration. |
Experimental Protocols
Protocol: Immunoprecipitation to Validate Peptide Activity
This protocol is designed to test the ability of pep2-SVKI to disrupt the GluA2-GRIP interaction, using this compound as a negative control.
Objective: To confirm that pep2-SVKI, but not this compound, blocks the co-immunoprecipitation of the AMPA receptor subunit GluA2 with the scaffolding protein GRIP from rat brain lysate.
Materials:
-
Rat cortical tissue
-
Lysis Buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, protease inhibitors)
-
Anti-GRIP antibody
-
Protein A/G magnetic beads
-
pep2-SVKI (active peptide)
-
This compound (control peptide)
-
SDS-PAGE gels and Western Blotting reagents
-
Anti-GluA2 antibody
Methodology:
-
Lysate Preparation: Homogenize rat cortical tissue in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Peptide Pre-incubation: Divide the lysate into three tubes:
-
No Peptide Control: Add vehicle (e.g., sterile water).
-
pep2-SVKI: Add active peptide to a final concentration of 50 µM.
-
This compound: Add control peptide to a final concentration of 50 µM.
-
-
Incubate the tubes at 4°C for 2 hours with gentle rotation.
-
Immunoprecipitation:
-
Add 2 µg of anti-GRIP antibody to each tube and incubate overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each tube and incubate for 2 hours at 4°C.
-
Wash the beads three times with ice-cold Lysis Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GluA2 antibody to detect co-immunoprecipitated GluA2.
-
Expected Results:
-
No Peptide Control: A strong band for GluA2 should be visible, indicating a successful co-IP of GluA2 with GRIP.
-
pep2-SVKI: The GluA2 band should be significantly fainter or absent, as the peptide should have blocked the interaction.
-
This compound: The GluA2 band should be strong, similar to the "No Peptide Control," as this peptide is not expected to block the interaction.
Signaling Pathway
Intended Action of pep2-SVKI vs. This compound Control
Caption: Intended competitive inhibition by pep2-SVKI, with this compound as a non-binding control.
References
Technical Support Center: PEP2-SVKE Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the PEP2-SVKE peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic peptide with the amino acid sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ser-Val-Lys-Glu (YNVYGIESVKE). It serves as an inactive control peptide for pep2-SVKI, which is an inhibitor peptide corresponding to the C-terminus of the GluA2 AMPA receptor subunit[1]. Key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | YNVYGIESVKE | [1] |
| Molecular Weight | 1300.43 g/mol | [1] |
| Formula | C₅₉H₈₉N₁₃O₂₀ | [1] |
| Biological Activity | Inactive control for pep2-SVKI | [1] |
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to prevent degradation. For long-term stability, lyophilized this compound should be stored at -20°C or colder, and protected from moisture by keeping it in a desiccator[1][2][3]. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation[2]. Reconstituted aliquots should also be stored at -20°C or -80°C[3].
Q3: What solvents should I use to reconstitute this compound?
A3: The manufacturer suggests that this compound is soluble in 67% acetic acid up to 1 mg/ml[1]. When preparing a stock solution, it is advisable to first dissolve the peptide in a small amount of a suitable organic solvent like acetic acid, and then dilute with an aqueous buffer to the desired concentration. The final concentration of the organic solvent should be compatible with your experimental system.
Q4: What are the most likely causes of this compound degradation in my experiments?
A4: The primary causes of peptide degradation in experimental settings are enzymatic activity (from proteases present in biological samples or reagents) and chemical instability (e.g., hydrolysis, oxidation)[4]. Given its amino acid sequence, this compound is susceptible to cleavage by various proteases.
Troubleshooting Guide: this compound Degradation
This guide addresses specific issues you might encounter related to this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results. | Proteolytic degradation by enzymes in your sample (e.g., cell lysates, serum). | Add a broad-spectrum protease inhibitor cocktail to your samples. Consider using specific inhibitors if you have identified the responsible protease class. |
| Chemical degradation due to improper storage or handling. | Review storage and handling protocols. Ensure the peptide is stored at the correct temperature, protected from light and moisture, and that freeze-thaw cycles are minimized. | |
| Adsorption to plasticware. | Use low-protein-binding tubes and pipette tips. | |
| Unexpected peaks in analytical assays (e.g., HPLC, Mass Spectrometry). | Peptide fragments resulting from enzymatic cleavage. | Analyze the fragments to identify cleavage sites. Compare with the predicted protease cleavage sites in the table below to narrow down the type of protease. |
| Modifications such as oxidation of tyrosine residues. | Use antioxidants in your buffers (e.g., DTT, but be mindful of compatibility with your experiment). | |
| Difficulty dissolving the peptide. | Incorrect solvent or pH. | Refer to the recommended solvent (67% acetic acid). The peptide's net charge at neutral pH is -1, suggesting it should be soluble in slightly basic buffers. However, empirical testing is recommended. |
Predicted Protease Cleavage Sites in this compound
The following table summarizes potential cleavage sites within the this compound sequence (YNVYGIESVKE) for common laboratory proteases, as predicted by peptide cleavage analysis tools.
| Protease | Predicted Cleavage Site(s) | Likelihood of Cleavage |
| Trypsin | After Lysine (K) | High |
| Chymotrypsin | After Tyrosine (Y) | High |
| Pepsin | After Tyrosine (Y), Glutamic Acid (E) | Moderate |
| Thermolysin | Before Valine (V), Isoleucine (I) | Moderate |
| Endoproteinase Glu-C | After Glutamic Acid (E) | High |
| Carboxypeptidases | At the C-terminal Glutamic Acid (E) | High |
| Aminopeptidases | At the N-terminal Tyrosine (Y) | High |
Experimental Protocols
Protocol for Assessing this compound Stability in Biological Samples
This protocol provides a general framework for determining the stability of this compound in your specific experimental matrix (e.g., cell culture medium, serum, plasma, cell lysate).
1. Materials:
- This compound peptide
- Experimental matrix (e.g., fresh mouse serum)
- Protease inhibitor cocktail (optional)
- Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
- HPLC-grade water and acetonitrile
- Formic acid
- Analytical HPLC system with a C18 column
- Mass spectrometer (optional, for fragment identification)
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent.
- Spike the experimental matrix with this compound to a final concentration of 10-100 µM.
- If testing the effect of protease inhibitors, add the recommended concentration of the inhibitor cocktail to a parallel set of samples.
- Incubate the samples at the relevant experimental temperature (e.g., 37°C).
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
- Immediately quench the enzymatic activity by adding an equal volume of ice-cold 10% TCA.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
- Carefully collect the supernatant containing the peptide.
- Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining.
- (Optional) Analyze the samples by mass spectrometry to identify degradation products.
3. Data Analysis:
- Plot the percentage of intact this compound remaining versus time.
- Calculate the half-life (t₁/₂) of the peptide in the experimental matrix.
Visualizations
References
- 1. PeptideCutter -- protein cleavage sites prediction tool | HSLS [hsls.pitt.edu]
- 2. PeptideCutter - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. iProt-Sub: a comprehensive package for accurately mapping and predicting protease-specific substrates and cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
common pitfalls when using control peptides like pep2-SVKE
Welcome to the troubleshooting and technical resource center for the control peptide pep2-SVKE. This guide is designed for researchers, scientists, and drug development professionals to address common pitfalls and provide clear, actionable solutions for incorporating this peptide into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide used as an inactive negative control in experiments involving its active analog, pep2-SVKI.[1] The active peptide, pep2-SVKI, is designed to competitively inhibit the interaction between the C-terminus of the AMPA receptor subunit GluA2 and proteins containing PDZ domains, such as GRIP, ABP, and PICK1. Therefore, this compound is used to demonstrate that the biological effects observed with pep2-SVKI are due to the specific disruption of these GluA2-PDZ interactions and not due to non-specific peptide effects.
Q2: How does this compound differ from its active counterpart, pep2-SVKI?
The specificity of these peptides is determined by a single amino acid at the C-terminal end. The active peptide, pep2-SVKI, has an Isoleucine (I) at the final position, which is critical for binding to the PDZ domain of its target proteins. In the inactive control peptide, this compound, this Isolesoleucine is substituted with Glutamic acid (E).[1] This single change is designed to abolish binding to the target PDZ domain, thus rendering the peptide biologically inactive in the intended pathway.
Table 1: Comparison of Active (pep2-SVKI) and Control (this compound) Peptides
| Feature | Active Peptide (pep2-SVKI) | Control Peptide (this compound) |
| Sequence | Y-N-V-Y-G-I-E-S-V-K-I | Y-N-V-Y-G-I-E-S-V-K-E |
| Molecular Weight | 1284.47 g/mol | 1300.43 g/mol [1] |
| Function | Inhibits GluA2-PDZ protein interactions | Inactive control for GluA2-PDZ studies[1] |
| Key Residue | C-terminal Isoleucine (I) | C-terminal Glutamic Acid (E) |
Q3: Why is using a control peptide like this compound critical?
Q4: How should I reconstitute and store this compound?
Proper storage and handling are critical to maintain peptide integrity.[2][3]
-
Storage: Lyophilized peptides should be stored desiccated at -20°C and protected from light.[1][2]
-
Reconstitution: The manufacturer notes that this compound is soluble to 1 mg/ml in 67% acetic acid.[1] However, this is not compatible with most biological assays. For cell-based experiments, it is recommended to first dissolve the peptide in a small amount of a suitable sterile solvent (like sterile water or DMSO, if compatible with your peptide sequence) and then dilute it to the final working concentration in your experimental buffer (e.g., sterile PBS or cell culture medium). Always test solubility on a small aliquot first.[4]
-
Handling: Avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] It is best practice to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action for the active pep2-SVKI peptide and the intended inaction of the this compound control peptide in the context of the AMPA receptor GluA2 subunit and its interaction with the PDZ-domain-containing protein, GRIP1.
Caption: Mechanism of pep2-SVKI inhibition and this compound control.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I'm observing a biological effect with my this compound control peptide. What's wrong?
A: This is a common and important issue. The control peptide should be inactive. Unexpected activity suggests an experimental artifact that needs to be resolved.[5][6] Follow this troubleshooting workflow:
References
- 1. This compound (CAS 1315378-76-7): R&D Systems [rndsystems.com]
- 2. genscript.com [genscript.com]
- 3. empower-peptides.com [empower-peptides.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Identification of key active residues and solution conditions that affect peptide-catalyzed ester hydrolysis - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00977K [pubs.rsc.org]
- 6. Unexpected T-cell recognition of an altered peptide ligand is driven by reversed thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GluR2 C-Terminal Peptides: Unraveling the Differential Effects of pep2-SVKI and pep2-SVKE on Long-Term Depression
A comprehensive guide for researchers and drug development professionals on the opposing roles of two key peptides in the modulation of synaptic plasticity.
This guide provides a detailed comparison of two synthetic peptides, pep2-SVKI and pep2-SVKE, which correspond to variations of the C-terminal sequence of the AMPA receptor subunit GluR2. Understanding the distinct effects of these peptides on Long-Term Depression (LTD), a fundamental form of synaptic plasticity implicated in learning and memory, is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders. This document synthesizes experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of pep2-SVKI and its variant, pep2-EVKI (referred to as this compound based on the likely single-letter amino acid code typo in the initial query), on the induction of Long-Term Depression (LTD) in hippocampal neurons. The data is derived from studies employing intracellular perfusion of these peptides into CA1 pyramidal neurons.
| Peptide | Concentration | Effect on Basal Synaptic Transmission | Effect on LTD Expression | Magnitude of LTD Inhibition |
| pep2-SVKI | 200 µM | Induces a small, stable increase | Significant Inhibition | 59% |
| pep2-EVKI (SVKE) | 200 µM | No significant effect | No Inhibition | Not Applicable |
| Control (-SGKA) | 200 µM | No effect | No effect | Not Applicable |
Experimental Protocols
The experimental findings presented in this guide are primarily based on electrophysiological recordings from hippocampal slices. Below is a detailed methodology for a typical experiment designed to assess the effects of these peptides on LTD.
1. Hippocampal Slice Preparation:
-
Young adult rats (e.g., 4-6 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Whole-cell patch-clamp recordings are established from CA1 pyramidal neurons. The internal solution in the patch pipette contains the peptide of interest (pep2-SVKI, pep2-EVKI, or a control peptide) at a concentration of 200 µM.
-
Synaptic responses are evoked by stimulating Schaffer collateral afferents with a bipolar electrode placed in the stratum radiatum.
-
Excitatory postsynaptic currents (EPSCs) are recorded in voltage-clamp mode.
3. LTD Induction Protocol:
-
A stable baseline of synaptic transmission is recorded for 10-20 minutes.
-
LTD is induced using a pairing protocol, which typically involves pairing low-frequency stimulation (LFS) of the presynaptic fibers (e.g., 1-2 Hz for 10-15 minutes) with postsynaptic depolarization to a specific membrane potential (e.g., -40 to -50 mV).
-
Alternatively, a chemical LTD (cLTD) protocol can be used, involving the bath application of NMDA.
4. Data Analysis:
-
The magnitude of LTD is quantified as the percentage reduction in the average EPSC amplitude recorded 30-40 minutes after the induction protocol, compared to the pre-induction baseline.
-
Statistical comparisons are made between cells perfused with the different peptides.
Signaling Pathways and Mechanisms of Action
The differential effects of pep2-SVKI and this compound on LTD are rooted in their ability to selectively interfere with protein-protein interactions that are critical for the trafficking of AMPA receptors. The C-terminus of the GluR2 subunit contains a PDZ-binding motif, "-SVKI", which interacts with PDZ domain-containing proteins such as GRIP1 and PICK1. These interactions are crucial for the stabilization and trafficking of GluR2-containing AMPA receptors at the synapse.
Role of pep2-SVKI: The pep2-SVKI peptide mimics the C-terminus of GluR2 and acts as a competitive inhibitor, disrupting the interaction between endogenous GluR2 subunits and PDZ domain proteins like PICK1. This disruption is thought to prevent the internalization of AMPA receptors, a key cellular mechanism underlying the expression of LTD. By blocking this internalization, pep2-SVKI effectively inhibits the induction of LTD.[1]
Role of this compound (as pep2-EVKI): The substitution of the isoleucine (I) with a glutamic acid (E) in the pep2-EVKI peptide is critical. This single amino acid change is believed to significantly reduce or abolish its ability to bind to the relevant PDZ domains. Consequently, pep2-EVKI does not interfere with the GluR2-PICK1 interaction and therefore does not inhibit the AMPA receptor internalization required for LTD.
References
pep2-SVKE vs. Scrambled Peptide Controls: A Comparative Guide for Neurobiological Research
For researchers, scientists, and drug development professionals investigating synaptic plasticity and AMPA receptor trafficking, the choice of appropriate control peptides is paramount for the rigorous validation of experimental findings. This guide provides a detailed comparison of pep2-SVKE and scrambled peptide controls, focusing on their application in studies of the GluA2 subunit of the AMPA receptor.
The peptide pep2-SVKI, a sequence derived from the C-terminus of the GluA2 subunit, is a widely used tool to probe the molecular mechanisms of long-term depression (LTD), a key form of synaptic plasticity. It competitively inhibits the interaction between GluA2 and PDZ domain-containing proteins such as GRIP, ABP, and PICK1, thereby preventing the internalization of AMPA receptors and the induction of LTD. To ensure the specificity of these effects, researchers employ inactive control peptides. This guide focuses on two such controls: this compound and scrambled peptides.
Functional Comparison of Control Peptides
| Feature | This compound | Scrambled Peptide Control |
| Sequence | A specific amino acid substitution (Isoleucine to Glutamic acid) renders the peptide inactive for binding to PDZ domains. | A peptide with the same amino acid composition as the active peptide (pep2-SVKI) but in a randomized, non-functional sequence. |
| Mechanism of Inaction | The targeted mutation disrupts the specific molecular interactions required for binding to the PDZ domains of GluA2-interacting proteins. | The randomized sequence lacks the specific structural motif necessary to recognize and bind to the target protein's binding site. |
| Primary Use | As a specific negative control to demonstrate that the effects of pep2-SVKI are due to the disruption of the GluA2-PDZ interaction. | As a general negative control to rule out non-specific effects of peptide administration, such as changes in cell viability or membrane integrity. |
| Expected Outcome in LTD Experiments | No effect on the induction or expression of long-term depression. Synaptic strength will depress similarly to untreated control conditions. | No effect on the induction or expression of long-term depression. Synaptic strength will depress similarly to untreated control conditions. |
Signaling Pathway: GluA2-Mediated Long-Term Depression
The following diagram illustrates the signaling pathway involved in LTD that is disrupted by the active peptide pep2-SVKI. Both this compound and a scrambled peptide control are designed to have no effect on this pathway.
Statistical Analysis of pep2-SVKE: A Comparative Guide Based on Available Data
For Immediate Release
This guide provides a comparative framework for the statistical analysis of pep2-SVKE, a protein kinase inhibitor analog with potential anticancer properties. While publicly available experimental data with specific statistical analysis for a "this compound" control group is limited, this document outlines the typical experimental design and data presentation researchers and drug development professionals can expect for a compound of this nature. The information presented is based on the known function of this compound as an apoptosis-inducing agent in cancer cells[1].
Product Information
-
Name: this compound[1]
-
CAS Number: 1315378-76-7[1]
-
Molecular Formula: C59H89N13O20[1]
-
Molecular Weight: 1,300.4 g/mol [1]
-
Description: An analog of a protein kinase inhibitor that has demonstrated potent anticancer activity by inducing apoptosis in cancer cells, including Chinese hamster ovary (CHO) and human tumor cell lines. It functions by inhibiting kinases involved in the regulation of cell growth and proliferation[1].
Hypothetical Comparative Study: this compound vs. Standard Kinase Inhibitor
The following sections present a hypothetical experimental design to compare the efficacy of this compound against a known kinase inhibitor (Control Drug X) in a human breast cancer cell line (e.g., MCF-7).
Data Presentation: Comparative Efficacy
Table 1: Comparative IC50 Values of this compound and Control Drug X on MCF-7 Cells
| Compound | IC50 (µM) after 48h | Standard Deviation | p-value (vs. Control Drug X) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Control Drug X | Data Not Available | Data Not Available | N/A |
Table 2: Apoptosis Induction in MCF-7 Cells Treated with this compound and Control Drug X
| Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | Data Not Available | Data Not Available | N/A |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |
| Control Drug X (IC50) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound or Control Drug X for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MCF-7 cells are treated with the IC50 concentration of this compound or Control Drug X for 24 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified using a flow cytometer.
-
Statistical Analysis: A one-way ANOVA followed by a post-hoc test is used to compare the means between the different treatment groups.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for evaluating this compound.
References
A Comparative Analysis of pep2-SVKE and pep2-SVKI in AMPA Receptor Trafficking Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecular tools is paramount for experimental success. This guide provides a detailed comparison of pep2-SVKE and pep2-SVKI, two peptides instrumental in the study of AMPA receptor trafficking and synaptic plasticity.
At the forefront of investigating the molecular underpinnings of learning and memory are peptides that can modulate synaptic protein interactions. Both this compound and pep2-SVKI are synthetic peptides corresponding to the C-terminal sequence of the GluA2 subunit of the AMPA receptor. However, a single amino acid substitution dramatically alters their biological activity, defining their distinct roles in research. While pep2-SVKI actively disrupts critical protein-protein interactions, this compound serves as an inactive control, a crucial component for validating experimental findings.
Quantitative Data Summary
| Feature | pep2-SVKI | This compound |
| Sequence | YNVYGIESVKI[1] | YNVYGIESVKE |
| Molecular Weight | 1284.47 g/mol [1] | 1300.43 g/mol |
| Formula | C₆₀H₉₃N₁₃O₁₈[1] | C₅₉H₈₉N₁₃O₂₀ |
| Biological Activity | Active inhibitor of GluA2-PDZ interactions[1][2][3] | Inactive control peptide |
| Mechanism of Action | Disrupts the binding of the GluA2 subunit to GRIP, ABP, and PICK1[1][2][3] | Does not disrupt GluA2-PDZ protein interactions |
| Functional Effect | Blocks long-term depression (LTD) and increases AMPA receptor-mediated currents[1][2][3] | No significant effect on LTD or AMPA receptor currents |
| Primary Application | Investigating the role of GluA2-PDZ interactions in synaptic plasticity | Serving as a negative control in experiments using pep2-SVKI |
Unraveling the Mechanism of Action: A Tale of Two Peptides
The key to understanding the divergent functions of pep2-SVKI and this compound lies in the C-terminal amino acid. The isoleucine (I) in pep2-SVKI is critical for its binding to the PDZ domains of scaffolding proteins like GRIP (Glutamate Receptor Interacting Protein), ABP (AMPA Receptor Binding Protein), and PICK1 (Protein Interacting with C Kinase 1).[1][2][3] By competitively inhibiting the interaction between the GluA2 subunit of AMPA receptors and these proteins, pep2-SVKI effectively prevents the internalization of AMPA receptors from the synaptic membrane. This process is a cornerstone of long-term depression (LTD), a form of synaptic plasticity.
Conversely, the substitution of isoleucine with glutamic acid (E) in this compound abolishes this binding affinity. The introduction of a negatively charged amino acid likely disrupts the hydrophobic interactions that are essential for the peptide to fit into the binding pocket of the PDZ domain. This makes this compound an ideal negative control, as it is structurally very similar to its active counterpart but lacks its biological activity.
Experimental Protocols
To elucidate the distinct effects of this compound and pep2-SVKI, researchers typically employ a combination of biochemical and electrophysiological assays.
Pull-Down Assay to Demonstrate Competitive Binding
Objective: To demonstrate that pep2-SVKI, but not this compound, can disrupt the interaction between the GluA2 subunit and its PDZ-containing binding partners.
Methodology:
-
Protein Expression and Purification: Recombinant fusion proteins of GST (Glutathione-S-Transferase) tagged with the C-terminal tail of GluA2 (GST-GluA2-C-tail) and a His-tagged PDZ domain-containing protein (e.g., His-GRIP) are expressed in and purified from E. coli.
-
Immobilization of Bait Protein: The GST-GluA2-C-tail fusion protein is immobilized on glutathione-agarose beads.
-
Incubation with Prey Protein and Peptides: The beads are then incubated with the purified His-GRIP in the presence of either pep2-SVKI, this compound, or a vehicle control.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of His-GRIP is detected using an anti-His antibody.
Expected Outcome: A strong band for His-GRIP will be observed in the vehicle control and this compound lanes, indicating a stable interaction between GluA2 and GRIP. In the pep2-SVKI lane, the band for His-GRIP will be significantly reduced or absent, demonstrating the inhibitory effect of the peptide.
Electrophysiological Recording of Long-Term Depression (LTD)
Objective: To show that pep2-SVKI, but not this compound, can block the induction of LTD in hippocampal neurons.
Methodology:
-
Slice Preparation: Acute hippocampal slices are prepared from rodents.
-
Electrode Placement: A recording electrode is placed in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed in the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20 minutes.
-
Peptide Application: The hippocampal slice is perfused with either pep2-SVKI or this compound for a predetermined period.
-
LTD Induction: LTD is induced by applying a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
Post-LTD Recording: fEPSPs are recorded for at least 60 minutes following the LFS protocol.
Expected Outcome: In slices treated with this compound, the LFS protocol will induce a significant and lasting depression of the fEPSP slope. In contrast, in slices treated with pep2-SVKI, the LFS-induced depression of the fEPSP will be significantly attenuated or completely blocked.
Visualizing the Molecular Interactions and Workflows
To further clarify the roles of these peptides, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of AMPA receptor trafficking and the inhibitory action of pep2-SVKI.
Caption: Generalized experimental workflow for comparing pep2-SVKI and this compound.
Conclusion
References
Pep2-SVKE vs. Pep2-SVKI: A Comparative Analysis of Binding Affinity for GluA2-Interacting Proteins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of two closely related peptides, pep2-SVKE and pep2-SVKI, to the C-terminus of the GluA2 AMPA receptor subunit. This analysis is supported by established qualitative data from commercially available sources and outlines the standard experimental protocols for quantitative assessment.
Pep2-SVKI is a well-established inhibitor peptide corresponding to the final ten amino acids of the C-terminus of the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It functions by disrupting the interaction between GluA2 and PDZ domain-containing proteins, such as Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase 1 (PICK1).[1][2] In contrast, this compound is consistently utilized as an inactive control peptide in research applications. This guide will delve into the specifics of their binding characteristics, provide detailed experimental methodologies for their analysis, and visualize the signaling pathways they modulate.
Quantitative Data Summary
| Peptide | Target Proteins | Binding Affinity (Kd) | Efficacy |
| pep2-SVKI | GRIP, ABP, PICK1 | Expected in the low micromolar (µM) to nanomolar (nM) range | Active Inhibitor |
| This compound | GRIP, ABP, PICK1 | Not detectable/Negligible | Inactive Control |
Signaling Pathway and Mechanism of Action
The interaction between the C-terminus of the GluA2 subunit and PDZ domain-containing proteins like GRIP is crucial for the stabilization and trafficking of AMPA receptors at the synapse. Pep2-SVKI acts as a competitive inhibitor, preventing this interaction and thereby modulating synaptic plasticity. This compound, with its single amino acid substitution (Isoleucine to Glutamic Acid), is unable to effectively bind to the PDZ domains of these proteins.
Figure 1. A diagram illustrating the differential interaction of pep2-SVKI and this compound with GRIP/ABP/PICK1.
Experimental Protocols
To quantitatively determine the binding affinities of this compound and pep2-SVKI, two common and robust biophysical techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Experimental Workflow:
Figure 2. A simplified workflow for determining peptide-protein binding affinity using Surface Plasmon Resonance.
Detailed Methodology:
-
Immobilization of Ligand: Recombinant GRIP protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Lyophilized pep2-SVKI and this compound are reconstituted in an appropriate running buffer (e.g., HBS-EP+). A series of dilutions are prepared, typically ranging from low nanomolar to high micromolar concentrations.
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the peptide analytes are then injected sequentially over the immobilized GRIP. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the amount of bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Experimental Workflow:
Figure 3. A simplified workflow for determining peptide-protein binding affinity using Isothermal Titration Calorimetry.
Detailed Methodology:
-
Sample Preparation: Purified, recombinant GRIP protein is placed in the sample cell of the calorimeter. The pep2-SVKI or this compound peptide is loaded into the injection syringe at a concentration typically 10-fold higher than the protein in the cell. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the peptide solution are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change that occurs with each injection. As the protein becomes saturated with the peptide, the heat change per injection diminishes.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of peptide to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_d), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Conclusion
The available data strongly indicate that pep2-SVKI is an effective inhibitor of the GluA2-PDZ protein interaction, while this compound serves as a reliable inactive control. For researchers investigating the roles of AMPA receptor trafficking and synaptic plasticity, the choice between these two peptides is clear: pep2-SVKI should be used to disrupt the interaction, and this compound should be used in parallel as a negative control to ensure the observed effects are specific to the inhibition of the GluA2-PDZ interaction. The experimental protocols outlined above provide a robust framework for the quantitative validation of these binding characteristics in a laboratory setting.
References
Validating pep2-SVKE as a Control Peptide in AMPA Receptor Trafficking Studies
An Objective Comparison Guide for Researchers
The study of synaptic plasticity, a fundamental process for learning and memory, heavily relies on tools that can dissect the molecular machinery governing neurotransmitter receptor trafficking. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors are central to this process, and their dynamic insertion and removal from the synapse are tightly regulated. Peptides that interfere with the protein-protein interactions governing this trafficking are invaluable research tools. This guide provides a comparative analysis of the inactive control peptide, pep2-SVKE, and its active counterparts, focusing on the experimental data that validates its use as a reliable negative control.
The Role of PDZ Domain Interactions in AMPA Receptor Trafficking
AMPA receptors, particularly the GluA2 subunit, possess a C-terminal PDZ-binding motif (-SVKI) that facilitates interaction with several scaffolding proteins, including GRIP1 (glutamate receptor-interacting protein 1), ABP (AMPA receptor-binding protein), and PICK1 (protein interacting with C kinase 1).[1][2][3][4] These interactions are crucial for the stabilization and trafficking of AMPA receptors at the synapse. Peptides that mimic the C-terminus of GluA2 can be introduced into neurons to competitively inhibit these interactions, allowing researchers to probe their functional significance.
The peptide pep2-SVKI corresponds to the C-terminal sequence of GluA2 and disrupts the interaction of GluA2 with GRIP, ABP, and PICK1.[4][5][6] A variation, pep2-EVKI , selectively blocks the interaction with PICK1.[4][5][6] To demonstrate that the observed effects of these peptides are due to the specific disruption of PDZ domain interactions, a reliable negative control is essential. This compound serves this purpose. By substituting the C-terminal isoleucine (I) with a glutamate (E), the PDZ-binding motif is disrupted, rendering the peptide incapable of interacting with these scaffolding proteins.[5][6][7]
Comparative Analysis of this compound and Active Peptides
The validation of this compound as an inactive control stems from experiments demonstrating its lack of effect on synaptic parameters that are modulated by its active counterparts. The following table summarizes key quantitative data from a study by Seidenman et al. (2004) in the Journal of Neuroscience, where these peptides were virally expressed in CA1 pyramidal neurons of hippocampal slices.
| Peptide Expressed | AMPA/NMDA Ratio (Normalized to Control) | Rectification (Normalized to Control) | Number of Cells (n) | p-value (vs. Control) |
| This compound (Control) | 1.13 ± 0.10 | 0.95 ± 0.14 | 8 | 0.6 |
| pep2-SVKI (Active) | 0.67 ± 0.06 | 0.69 ± 0.08 | 16 | < 0.05 |
| pep2-EVKI (Active) | 0.65 ± 0.07 | 0.72 ± 0.09 | 15 | < 0.05 |
Data adapted from Seidenman et al., Journal of Neuroscience, 2004.[5][6] The results clearly indicate that while the active peptides pep2-SVKI and pep2-EVKI significantly reduced the AMPA/NMDA ratio and inward rectification, this compound had no statistically significant effect on these parameters.[5][6] This provides strong evidence that the effects of the active peptides are due to their specific interaction with PDZ domain proteins and that this compound is an appropriate negative control.
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a framework for the use of this compound as a control.
Viral Expression of Peptides in Hippocampal Slices
This protocol is based on the methods described by Seidenman et al. (2004).
-
Vector Construction: The coding sequences for the peptides (e.g., this compound, pep2-SVKI) are subcloned into a Sindbis virus expression vector (pSinRep5) that co-expresses Enhanced Green Fluorescent Protein (EGFP) for identification of transfected neurons.
-
Virus Production: Recombinant Sindbis virus is produced by in vitro transcription of the vector RNA and electroporation into baby hamster kidney (BHK) cells along with a helper virus construct.
-
Hippocampal Slice Culture: Organotypic hippocampal slice cultures are prepared from postnatal day 6-7 rat pups and maintained in culture for 6-10 days.
-
Viral Infection: The viral solution is microinjected into the CA1 region of the hippocampal slices. Slices are then incubated for 18-24 hours to allow for peptide expression.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on EGFP-positive (infected) CA1 pyramidal neurons. Synaptic responses are evoked by stimulation of Schaffer collaterals.
-
Data Acquisition:
-
AMPA/NMDA Ratio: The AMPA receptor-mediated excitatory postsynaptic current (EPSC) is measured at a holding potential of -70 mV, and the NMDA receptor-mediated EPSC is measured at +40 mV. The ratio of the peak amplitudes is calculated.[5]
-
Rectification: The degree of inward rectification of AMPA receptor-mediated EPSCs is measured by comparing the peak current amplitudes at positive and negative holding potentials.
-
Intracellular Peptide Infusion
This protocol is an alternative to viral expression and is based on methods described by Daw et al. (2000) and others.
-
Peptide Preparation: Lyophilized peptides (this compound, pep2-SVKI, etc.) are dissolved in the intracellular patch pipette solution to a final concentration, typically ranging from 100 µM to 200 µM.[8][9]
-
Slice Preparation: Acute hippocampal slices are prepared from adult rats.
-
Electrophysiology: Whole-cell patch-clamp recordings are established from CA1 pyramidal neurons.
-
Peptide Infusion: The peptide diffuses from the patch pipette into the neuron upon establishing the whole-cell configuration.
-
Data Recording: Synaptic responses are monitored over time (typically 20-30 minutes) to allow for the peptide to take effect. The AMPA/NMDA ratio and other parameters are measured as described above. In these experiments, the inactive control peptide this compound should show no significant change in synaptic parameters over the recording period, in contrast to the effects observed with the active peptides.[8][10]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of AMPA receptor trafficking and the specific points of intervention for the active peptides, highlighting why this compound is an effective control.
Caption: Interaction of GluA2-containing AMPA receptors with PDZ scaffolding proteins.
Caption: Logical workflow for validating this compound as an inactive control.
References
- 1. pnas.org [pnas.org]
- 2. PDZ Protein Interactions Regulating Glutamate Receptor Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 | Journal of Neuroscience [jneurosci.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Metabotropic Glutamate Receptor-Mediated LTD Involves Two Interacting Ca2+ Sensors, NCS-1 and PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Rapid and Differential Regulation of AMPA and Kainate Receptors at Hippocampal Mossy Fibre Synapses by PICK1 and GRIP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of pep2-SVKE: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of pep2-SVKE, based on available safety data for similar peptide compounds.
Crucial Note for Researchers: The disposal procedures outlined below are based on the safety data sheet (SDS) for "Pep2 Peptide." It is imperative to confirm if "this compound" corresponds to this specific product by consulting the documentation provided by your supplier. Always refer to the substance-specific SDS for definitive guidance.
Key Safety and Handling Data
To facilitate a quick assessment of the substance's properties, the following table summarizes key data points from the "Pep2 Peptide" safety data sheet. This information is critical for immediate safety and logistical planning.
| Property | Value | Implications for Handling and Disposal |
| Physical State | Solid | Low risk of inhalation exposure in solid form. |
| Solubility | Soluble in water[1] | Can be dissolved in water for disposal, but check local regulations. |
| Flammability | Product is not flammable[1] | No special precautions are needed regarding fire hazards. |
| Explosion Hazard | Product does not present an explosion hazard[1] | No special precautions are needed regarding explosion risks. |
| Acute Toxicity | Not classified as hazardous[1] | While not classified as acutely toxic, standard laboratory PPE is recommended. |
| Irritant Effect | No irritant effect on skin or eyes[1] | Standard laboratory PPE is sufficient for protection. |
| Sensitization | No sensitizing effects known[1] | Low risk of allergic reaction. |
Experimental Protocol for Disposal of this compound
The following step-by-step protocol is designed for the disposal of small quantities of this compound, assuming it is a non-hazardous substance as indicated by the "Pep2 Peptide" SDS.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and gloves.
2. Waste Characterization:
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.
3. Small Quantity Disposal (Solid Form):
-
For small residual amounts of solid this compound, carefully sweep the material into a designated, labeled waste container for non-hazardous solid chemical waste.
-
Avoid generating dust. If there is a risk of dust, use a damp cloth to wipe the area.
4. Small Quantity Disposal (Aqueous Solution):
-
If this compound is in an aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.
-
Crucially, always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical, including non-hazardous ones, down the drain.
5. Large Quantity Disposal:
-
For larger quantities of this compound, it is recommended to dispose of it as chemical waste through your institution's EHS program.
-
Package the waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and the approximate quantity.
-
Arrange for a chemical waste pickup with your EHS office.
6. Decontamination of Labware:
-
Thoroughly wash any labware that has come into contact with this compound with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling pep2-SVKE
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the research-grade peptide pep2-SVKE. It includes personal protective equipment (PPE) recommendations, operational procedures for safe handling and storage, and disposal guidelines to ensure laboratory safety and maintain product integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Use appropriate safety glasses. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times. Inspect gloves before use.[1][2][3][4] |
| Protective Clothing | A standard laboratory coat is required. | |
| Respiratory Protection | Ventilated Area/Hood | Handle the lyophilized powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1][2][3][4] |
Operational Plan: From Receipt to Disposal
Proper handling and storage are vital for maintaining the stability and efficacy of this compound.[5] Follow these procedural steps for safe and effective use.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C in a desiccator.[6]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.[7]
2. Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the peptide using the appropriate sterile buffer or solvent as recommended by the supplier.
-
Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[7]
3. Handling of Solutions:
-
Once in solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles.[6]
-
Store peptide solutions at -20°C for short-term storage (up to one month). For longer-term storage, consult supplier recommendations.
-
Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.[6]
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
All waste materials, including empty vials, contaminated consumables, and unused peptide solutions, should be treated as chemical waste.
-
Follow your institution's specific guidelines and local regulations for the disposal of chemical and laboratory waste.[5]
Experimental Context: AMPA Receptor Signaling
This compound is an inactive control peptide analog of pep2-SVKI, which is an inhibitor peptide corresponding to the C-terminus of the GluA2 AMPA receptor subunit. Therefore, this compound is primarily used in neuroscience research to study AMPA receptor-mediated signaling pathways as a negative control. The following diagram illustrates a simplified workflow for handling this peptide in a laboratory setting.
The following diagram provides a simplified overview of the AMPA receptor signaling pathway, which is the context in which this compound would be used as a control.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
